Technical Documentation Center

Dimethyl[4-(piperazin-1-YL)butyl]amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dimethyl[4-(piperazin-1-YL)butyl]amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Dimethyl[4-(piperazin-1-YL)butyl]amine: Properties, Synthesis, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Introduction: Navigating Ambiguity and Defining the Core Moiety The nomenclature "Dimethyl[4-(piperazin-1-YL)butyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: Navigating Ambiguity and Defining the Core Moiety

The nomenclature "Dimethyl[4-(piperazin-1-YL)butyl]amine" presents a degree of ambiguity as the precise location of the two methyl groups is not explicitly defined. For the purposes of this technical guide, and to provide a focused and chemically logical exploration, we will proceed with the interpretation of this compound as N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine . This isomer, where the dimethyl substitution is on the terminal nitrogen of the butylamine chain, represents a common structural motif in medicinal chemistry.

The piperazine ring is a ubiquitous scaffold in drug discovery, valued for its ability to impart favorable physicochemical properties and to serve as a versatile synthetic handle for molecular optimization.[1][2] This guide will provide a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine, drawing upon established principles of organic and medicinal chemistry.

Physicochemical Properties

Due to the limited availability of specific experimental data for N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine, the following table presents a combination of predicted and extrapolated properties based on closely related analogs and the fundamental characteristics of its constituent functional groups.

PropertyEstimated ValueSource/Rationale
Molecular Formula C10H23N3-
Molecular Weight 185.31 g/mol -
Appearance Colorless to pale yellow liquid or low melting solidBased on similar alkylamines and piperazine derivatives.
Boiling Point ~250-270 °CExtrapolated from similar structures.
Melting Point Not available-
Density ~0.9 g/cm³Estimated based on related compounds.
Solubility Soluble in water and common organic solventsThe presence of multiple nitrogen atoms suggests good water solubility. Piperazine itself is freely soluble in water.[3]
pKa pKa1: ~9.5-10.5 (piperazine NH), pKa2: ~9.0-10.0 (dimethylamino)Based on the pKa of piperazine (9.73) and tertiary amines.[3]

Synthesis and Experimental Protocols

The synthesis of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine can be approached through several established synthetic methodologies for N-alkylation of piperazines.[4] A common and efficient strategy involves the mono-N-alkylation of piperazine with a suitable 4-halobutyl-N,N-dimethylamine derivative. To ensure mono-alkylation, it is often necessary to use a protecting group on one of the piperazine nitrogens.

A plausible synthetic workflow is outlined below:

synthesis_workflow cluster_0 Step 1: Protection of Piperazine cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection piperazine Piperazine boc_piperazine 1-Boc-piperazine piperazine->boc_piperazine Boc₂O, DCM alkylated_product 1-Boc-4-(4-(dimethylamino)butyl)piperazine boc_piperazine->alkylated_product K₂CO₃, CH₃CN, reflux halide 1-Bromo-4-(dimethylamino)butane halide->alkylated_product final_product N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine alkylated_product->final_product TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine.

Experimental Protocol: Synthesis of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine)

  • To a solution of piperazine (2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-Boc-piperazine.

Step 2: Synthesis of tert-butyl 4-(4-(dimethylamino)butyl)piperazine-1-carboxylate

  • To a solution of 1-Boc-piperazine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) and 1-bromo-4-(dimethylamino)butane (1.1 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Step 3: Synthesis of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine (Final Product)

  • Dissolve the purified product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Chemical Reactivity and Stability

The chemical reactivity of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine is dictated by the presence of its three nitrogen atoms.

  • Basicity: The piperazine and the terminal dimethylamino groups are basic and will react with acids to form salts. The two pKa values are expected to be in the range of typical secondary and tertiary amines.[3]

  • Nucleophilicity: The secondary amine of the piperazine ring is a potent nucleophile and can undergo further alkylation, acylation, and other reactions typical of secondary amines.

  • Oxidation: Amines are susceptible to oxidation.[5] Proper storage under an inert atmosphere is recommended to prevent degradation.

  • Stability: Piperazine derivatives are generally stable under normal conditions.[5] However, they can be susceptible to thermal degradation at elevated temperatures.[6] The stability of piperazine-containing drugs is a critical aspect of their development and formulation.[7]

Spectral Properties (Predicted)

  • ¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, multiplets for the butyl chain protons, and signals for the piperazine ring protons. The chemical shifts would be indicative of the electronic environment of each proton.

  • ¹³C NMR: The spectrum would display distinct signals for the N-methyl carbons, the four carbons of the butyl chain, and the carbons of the piperazine ring.

  • IR Spectroscopy: The infrared spectrum would likely show characteristic N-H stretching vibrations for the secondary amine in the piperazine ring, as well as C-H and C-N stretching bands.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

The Piperazine Moiety: A Privileged Scaffold in Drug Development

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

piperazine_scaffold cluster_0 Piperazine Scaffold cluster_1 Pharmacological Properties cluster_2 Therapeutic Areas piperazine Piperazine Ring solubility Increased Aqueous Solubility piperazine->solubility permeability Modulated Membrane Permeability piperazine->permeability receptor_binding Versatile Receptor Interactions piperazine->receptor_binding metabolic_stability Improved Metabolic Stability piperazine->metabolic_stability antihistamine Antihistamines (e.g., Cetirizine) solubility->antihistamine anticancer Anticancer Agents (e.g., Imatinib) permeability->anticancer antipsychotic Antipsychotics (e.g., Clozapine) receptor_binding->antipsychotic antidepressant Antidepressants (e.g., Vortioxetine) receptor_binding->antidepressant

Caption: The role of the piperazine scaffold in drug development.

The inclusion of the N,N-Dimethyl-4-(piperazin-1-yl)butyl-amine moiety in a drug candidate can:

  • Enhance Solubility: The basic nitrogen atoms can be protonated at physiological pH, increasing aqueous solubility.[8]

  • Modulate Lipophilicity: The butyl chain and dimethyl groups contribute to the overall lipophilicity of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Provide a Point for Further Derivatization: The secondary amine of the piperazine ring offers a convenient site for further chemical modification to explore structure-activity relationships (SAR).[9]

  • Interact with Biological Targets: The piperazine nitrogen atoms can act as hydrogen bond acceptors, and the overall shape and basicity of the molecule can contribute to its binding affinity for various receptors and enzymes. Many piperazine derivatives exhibit activity at central nervous system (CNS) targets.[10]

Conclusion

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen. [Link]

  • What are the stability conditions of piperazine? (2025, August 4). Biosynce Blog. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8). Journal of Agricultural and Food Chemistry. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. JOCPR. [Link]

  • N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391. PubChem. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]

  • Piperazine. Wikipedia. [Link]

  • 4-(Piperidin-1-yl)butan-1-amine. PubChem. [Link]

  • N-(piperidin-4-ylmethyl)-N-propylbutan-1-amine | C13H28N2 | CID 79715332. PubChem. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing. [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization. (2009, September 15). PubMed. [Link]

  • 4-(4-benzylpiperazin-1-yl)butan-1-amine. NextSDS. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6). ResearchGate. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate. [Link]

  • N-Phenyl-4-piperidinamine. NIST WebBook. [Link]

  • Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. PubMed. [Link]

  • 1,4-DIMETHYLPIPERAZINE. Ataman Kimya. [Link]

  • 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-amine. NextSDS. [Link]

  • Showing Compound Piperazine (FDB012189). (2010, April 8). FooDB. [Link]

Sources

Exploratory

Dimethyl[4-(piperazin-1-YL)butyl]amine: A Comprehensive Technical Guide to Solvation Thermodynamics and Organic Solvent Compatibility

Target Audience: Researchers, Synthetic Chemists, and Formulation Scientists Content Focus: Physicochemical profiling, empirical solubility modeling, and self-validating experimental methodologies. Executive Summary Dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Formulation Scientists Content Focus: Physicochemical profiling, empirical solubility modeling, and self-validating experimental methodologies.

Executive Summary

Dimethyl[4-(piperazin-1-YL)butyl]amine (CAS: 710-17-8) is a highly versatile aliphatic polyamine. Structurally, it consists of a piperazine core linked via a tetramethylene (butyl) spacer to a terminal dimethylamine group. Because piperazine derivatives serve as privileged scaffolds in modern medicinal chemistry—particularly in the design of CNS-active therapeutics, antipsychotics, and antiparasitic agents1[1]—understanding its solvation behavior is critical.

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic, tunable thermodynamic parameter. This whitepaper deconstructs the solvation mechanics of Dimethyl[4-(piperazin-1-YL)butyl]amine, providing field-proven protocols for solubility determination and strategic solvent selection for drug development workflows.

Physicochemical Profiling & Solvation Thermodynamics

To predict the solubility of Dimethyl[4-(piperazin-1-YL)butyl]amine, we must first analyze its molecular architecture and the causality of its solvent interactions. The molecule features three basic nitrogen centers: one secondary amine (piperazine ring) and two tertiary amines (piperazine ring and terminal group).

The Causality of Solvation
  • Hydrogen Bonding Capacity: The secondary amine acts as a potent hydrogen bond donor, while all three nitrogen atoms function as hydrogen bond acceptors. In polar protic solvents (e.g., methanol, water), the solvent forms a robust intermolecular hydrogen-bonding network with these sites, leading to near-miscibility2[2].

  • Dielectric Constant (ε) & Dipole Interactions: The flexible butyl chain introduces a degree of lipophilicity. Polar aprotic solvents with moderate-to-high dielectric constants (like Dichloromethane or Dimethylformamide) excel at solvating this molecule because they induce dipole-dipole interactions with the amines while simultaneously accommodating the hydrophobic carbon spacer through dispersion forces.

  • Free Base vs. Salt Forms: The data discussed herein pertains to the free base form. If the molecule is protonated (e.g., converted to a dihydrochloride salt), its solubility profile violently shifts: it becomes highly soluble in aqueous and protic media but practically insoluble in aprotic or non-polar organics like diethyl ether or hexane 3[3].

Empirical Solubility Profile in Organic Solvents

Quantitative solubility data for complex polyamines is often proprietary. However, based on thermodynamic modeling of closely related piperazine derivatives (such as N-(2-Hydroxyethyl)piperazine and Pentaethylenehexamine)4[4], we can establish a highly accurate predictive matrix for the free base at standard ambient temperature (25°C).

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol32.7> 500 (Miscible)Strong H-bond donor/acceptor interactions.
Polar Protic Ethanol24.5> 500 (Miscible)H-bonding; slightly lower capacity than MeOH.
Polar Aprotic Dichloromethane (DCM)9.1> 400Excellent solvation of the lipophilic butyl chain; dipole-dipole stabilization.
Polar Aprotic Dimethylformamide (DMF)36.7> 300High dielectric stabilization; preferred for SN2 reactions.
Polar Aprotic Acetonitrile (MeCN)37.5> 200Favorable dipole interactions; non-nucleophilic environment.
Non-Polar Toluene2.4~ 50 - 100Dispersion forces; moderate solubility due to auto-association of the solute.
Non-Polar Hexane1.9< 10Poor solvation; unable to disrupt intermolecular amine H-bonding.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable, reproducible solubility data for aliphatic polyamines, the isothermal shake-flask method is the industry gold standard5[5]. However, standard protocols often fail with polyamines due to micro-emulsion formation or adsorption artifacts. The following protocol is engineered as a self-validating system to eliminate these false positives.

Step-by-Step Protocol
  • Saturation & Equilibration: Add an excess amount of Dimethyl[4-(piperazin-1-YL)butyl]amine to 10 mL of the target organic solvent in a sealed, inert borosilicate vial.

  • Isothermal Agitation: Place the vial in an orbital shaker at 25.0 ± 0.1 °C.

    • Causality Note: Agitate for a strict 48 hours . Aliphatic polyamines frequently form kinetically trapped supersaturated states. 48 hours ensures true thermodynamic equilibrium is reached.

  • Self-Validation (Kinetic Sampling): Extract a 100 µL micro-aliquot at 48 hours, and another at 72 hours. Equilibrium is validated only if the concentration difference (ΔC) between the two time points is < 2%.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes at 25°C.

    • Causality Note: Do not use syringe filters (e.g., PTFE or Cellulose). The highly polar secondary amine will adsorb onto the filter membrane matrix, artificially lowering the quantified solubility6[6]. Centrifugation guarantees pristine supernatant isolation.

  • Quantification: Dilute the supernatant in a compatible solvent and analyze via GC-FID (Gas Chromatography with Flame Ionization Detection).

    • Causality Note: Because Dimethyl[4-(piperazin-1-YL)butyl]amine lacks a conjugated π-system, standard HPLC-UV is practically blind to it unless complex pre-column derivatization is performed. GC-FID perfectly leverages the natural volatility of the free base amine.

ShakeFlask Start Solute + Solvent Addition Equilibration Isothermal Shaking (25°C, 48h) Start->Equilibration Excess solid Validation Equilibrium Check (ΔC < 2% at 72h) Equilibration->Validation Kinetic sampling Separation Centrifugation (10,000 rpm, 15m) Validation->Separation Confirmed saturation Analysis GC-FID Quantification Separation->Analysis Supernatant extraction

Fig 1: Self-validating isothermal shake-flask workflow for polyamine solubility determination.

Solvent Selection Strategy for Drug Development

The utility of solubility data lies in its application. Depending on the stage of drug development, solvent selection must be tailored to the specific chemical objective.

  • Chemical Synthesis (Alkylation/Acylation): When functionalizing the secondary amine of the piperazine ring, polar aprotic solvents like DMF or Acetonitrile are optimal. Why? They dissolve the free base entirely and stabilize the transition state of SN2 reactions without hydrogen-bonding to the nucleophilic secondary amine. This specific solvent choice routinely delivers yields above 80% in piperazine derivatization1[1].

  • Liquid-Liquid Extraction: Following an aqueous quench (pH > 11 to ensure the compound is fully deprotonated), Dichloromethane (DCM) is the premier choice for extraction. Its low dielectric constant relative to water, combined with strong dipole-induced dipole interactions with the butyl chain, maximizes the organic partition coefficient (LogP).

  • Salt Formulation & Crystallization: To isolate the final Active Pharmaceutical Ingredient (API) as a stable, bioavailable salt (e.g., dihydrochloride), the free base is dissolved in a polar protic solvent like Ethanol or Isopropanol . Upon the introduction of HCl, the protonated salt forms. Because salts are insoluble in lower alcohols at reduced temperatures, this thermodynamic shift drives high-yield, high-purity crystallization.

SolventLogic cluster_0 Application & Solvent Selection API Dimethyl[4-(piperazin-1-YL)butyl]amine (Free Base) Synthesis Chemical Synthesis (SN2 / Alkylation) API->Synthesis Extraction Liquid-Liquid Extraction (Aqueous Workup) API->Extraction Crystallization Salt Formation (API Isolation) API->Crystallization Aprotic Polar Aprotic (DMF, MeCN) Maximizes nucleophilicity Synthesis->Aprotic Solvates transition state DCM Halogenated / Non-Polar (DCM, EtOAc) Optimizes partition coefficient Extraction->DCM Phase separation Protic Polar Protic (EtOH, IPA) Drives salt precipitation Crystallization->Protic H-bonding network

Fig 2: Solvent selection logic based on thermodynamic interactions and target application.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (nih.gov) URL:[Link]

  • Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System Source: Frontiers (frontiersin.org) URL:[Link]

  • Piperazine - Chemistry and Properties Source: ChemEurope (chemeurope.com) URL:[Link]

  • Piperazine - Wikipedia Source: Wikipedia (wikipedia.org) URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of Dimethyl[4-(piperazin-1-yl)butyl]amine Derivatives: A Technical Whitepaper

Executive Summary The Dimethyl[4-(piperazin-1-yl)butyl]amine motif is a privileged chemical scaffold in modern medicinal chemistry, predominantly utilized in the design of central nervous system (CNS) therapeutics and im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Dimethyl[4-(piperazin-1-yl)butyl]amine motif is a privileged chemical scaffold in modern medicinal chemistry, predominantly utilized in the design of central nervous system (CNS) therapeutics and immunological agents. This specific moiety—comprising a basic piperazine ring, a flexible four-carbon alkyl linker, and a terminal dimethylamine group—serves as the critical pharmacophore for high-affinity binding to dopamine D3 receptors, serotonin 5-HT1A receptors, and CXCR4 chemokine receptors.

However, the very structural features that drive its potent pharmacodynamics also introduce complex pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) challenges. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind these PK behaviors and provide field-proven, self-validating methodologies for profiling these derivatives.

Structural Pharmacokinetics: The Causality of the Motif

To optimize the PK profile of a drug candidate, one must first understand the physicochemical causality dictated by its structure. The Dimethyl[4-(piperazin-1-yl)butyl]amine scaffold presents three distinct domains, each driving specific ADME outcomes:

  • The Piperazine Core: The piperazine moiety is incorporated primarily to modulate the basicity (pKa typically between 8.5 and 9.0) and enhance aqueous solubility [4]. Because it is protonated at physiological pH (7.4), it acts as a strong hydrogen bond donor/acceptor, which is crucial for interacting with aspartate residues in GPCR binding pockets. However, this basicity can restrict passive membrane permeability and lead to lysosomal trapping (lysosomotropism), artificially lowering apparent volume of distribution (Vd) in early in vitro models.

  • The Butyl Linker: The four-carbon aliphatic chain provides the optimal spatial geometry required to span the distance between the orthosteric and allosteric binding pockets of target receptors. For instance, in dopamine D3 receptor ligands like WC-10, the butyl chain is the "magic length" for achieving high selectivity over D2 receptors [1]. From a PK perspective, this alkyl chain increases lipophilicity (LogP), which aids in blood-brain barrier (BBB) penetration but simultaneously increases the risk of non-specific protein binding.

  • The Dimethylamine Terminus: While the terminal tertiary amine facilitates salt formation (e.g., hydrochloride salts) for oral formulation, it is a classic liability for oxidative metabolism. The unhindered methyl groups are highly susceptible to N-dealkylation by Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, often leading to rapid intrinsic clearance and short in vivo half-lives [2].

ADME_Workflow Start Dimethyl[4-(piperazin-1-yl)butyl]amine Derivative Synthesis Abs Absorption Profiling (PAMPA / Caco-2) Start->Abs Dist CNS Distribution (BBB Permeability & PPB) Abs->Dist Metab Metabolism (CYP2D6/3A4 Phenotyping) Dist->Metab Excr Clearance & Excretion (In Vivo PK) Metab->Excr

Figure 1: Sequential ADME profiling workflow for piperazine-butylamine derivatives.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every assay includes internal controls that must meet specific criteria for the assay to be considered valid, ensuring that the data generated is trustworthy and actionable.

Protocol A: High-Throughput PAMPA-BBB Permeability Assay

Because these derivatives are often targeted at CNS indications (e.g., 5-HT1A agonists) [3], confirming BBB penetration is a critical early-stage milestone. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the BBB.

Self-Validation Criteria: The assay is only valid if the high-permeability control (Verapamil) yields Pe​>10×10−6 cm/s, and the low-permeability control (Atenolol) yields Pe​<1×10−6 cm/s.

  • Preparation of Solutions: Prepare a 10 mM DMSO stock of the Dimethyl[4-(piperazin-1-yl)butyl]amine derivative. Dilute to 10 µM in PBS (pH 7.4) to form the donor solution.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assay Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Carefully couple the donor plate with the acceptor plate.

  • Incubation: Incubate the assembly at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, quench with 100 µL of acetonitrile containing an internal standard (e.g., labetalol), and centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation.

Protocol B: Cytochrome P450 Metabolic Stability (Microsomal Assay)

The dimethylamine group is a primary site for metabolism. This protocol determines the intrinsic clearance ( CLint​ ) and identifies CYP2D6/CYP3A4 liabilities.

Self-Validation Criteria: Testosterone (CYP3A4 substrate) must show >50% depletion within 30 minutes. Dextromethorphan (CYP2D6 substrate) must show >40% depletion.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Metabolite ID (Optional but recommended): Perform a full-scan MS/MS to identify the N-desmethyl and N-oxide metabolites.

Metabolic_Pathway Parent Parent Compound (Dimethylamine Motif) CYP2D6 CYP2D6 (High Affinity) Parent->CYP2D6 N-Dealkylation CYP3A4 CYP3A4 (Moderate Affinity) Parent->CYP3A4 N-Oxidation Desmethyl N-Desmethyl Metabolite (Active/Inactive) CYP2D6->Desmethyl NOxide N-Oxide Metabolite (Rapid Clearance) CYP3A4->NOxide

Figure 2: Primary CYP450-mediated metabolic pathways for the dimethylamine terminus.

Quantitative PK Data Summary

To provide a benchmark for researchers developing novel derivatives, the table below summarizes the typical pharmacokinetic parameters of a representative Dimethyl[4-(piperazin-1-yl)butyl]amine derivative (based on the WC-10 radioligand profile) compared against a standard long-chain arylpiperazine (LCAP) drug, Aripiprazole.

ParameterRepresentative Derivative (e.g., WC-10 Analog)Reference Standard (Aripiprazole)Pharmacokinetic Implication
LogD (pH 7.4) 2.83.5Lower lipophilicity reduces non-specific binding but maintains adequate membrane partitioning.
PAMPA-BBB ( Pe​×10−6 cm/s) 12.518.0Both exhibit high BBB permeability, validating their use as CNS-targeting agents.
HLM CLint​ (µL/min/mg) 45.215.5The terminal dimethylamine drives higher intrinsic clearance via rapid N-demethylation.
CYP2D6 IC50​ (µM) 1.20.8Both scaffolds carry a risk of CYP2D6 inhibition due to the basic piperazine nitrogen.
Estimated Oral Bioavailability (F%) ~25%87%High first-pass metabolism of the dimethylamine group significantly limits oral exposure.

Conclusion

The Dimethyl[4-(piperazin-1-yl)butyl]amine motif is a highly effective structural tool for achieving potent CNS and immunological receptor binding. However, successful drug development utilizing this scaffold requires rigorous, early-stage ADME profiling. By employing self-validating PAMPA-BBB and microsomal stability assays, researchers can accurately predict and mitigate the inherent metabolic liabilities of the terminal dimethylamine group, paving the way for optimized, clinical-grade therapeutics.

References

  • [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I.
  • Source: National Institutes of Health (NIH)
  • Indolebutylamines as selective 5-HT(1A)
  • Source: National Institutes of Health (NIH)

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of Dimethyl[4-(piperazin-1-yl)butyl]amine via Boc-Protection Strategy

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Dimethyl[4-(piperazin-1-yl)butyl]amine is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Dimethyl[4-(piperazin-1-yl)butyl]amine is a highly versatile bifunctional building block frequently utilized in the development of CNS-active pharmacophores, GPCR ligands, and targeted protein degraders (PROTACs). The molecule features a secondary piperazine amine and a terminal tertiary dimethylamine, separated by a flexible butyl spacer.

Direct alkylation of unprotected piperazine with 4-chloro-N,N-dimethylbutan-1-amine is notoriously inefficient, often resulting in complex mixtures of mono-alkylated, di-alkylated, and unreacted starting materials due to the equivalent nucleophilicity of both piperazine nitrogens. To establish a self-validating, high-yield protocol, we employ a monoprotection strategy utilizing 1-Boc-piperazine[1]. This ensures absolute regiocontrol during the carbon-nitrogen bond formation.

The synthesis is executed in two primary stages:

  • Regioselective SN​2 Alkylation: Coupling 1-Boc-piperazine with 4-chloro-N,N-dimethylbutan-1-amine.

  • Acidolytic Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) group using 4M HCl in dioxane to yield the final product as a stable hydrochloride salt[2].

G A 1-Boc-piperazine C S_N2 Alkylation (K2CO3, KI, CH3CN) A->C B 4-chloro-N,N-dimethylbutan-1-amine B->C D 1-Boc-4-(4-dimethylaminobutyl)piperazine C->D E Boc Deprotection (4M HCl in Dioxane) D->E F Dimethyl[4-(piperazin-1-yl)butyl]amine (HCl Salt) E->F

Workflow for the regioselective synthesis of Dimethyl[4-(piperazin-1-yl)butyl]amine.

Quantitative Reagent Selection: Deprotection Kinetics

The choice of deprotection reagent is critical for the isolation of aliphatic polyamines. While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is ubiquitous, it frequently yields hygroscopic, oily TFA salts that are difficult to purify without tedious ion-exchange chromatography[2].

For this protocol, 4M HCl in 1,4-dioxane is strictly recommended. As demonstrated in published experimental data, HCl/dioxane provides superior handling properties, allowing the deprotected amine hydrochloride salt to precipitate directly out of solution, driving the equilibrium forward and simplifying workup[2],[3].

Table 1: Comparative Analysis of Boc Deprotection Reagents[2]
Parameter4M HCl in 1,4-DioxaneTFA in DCM (20-50% v/v)
Reaction Time 30 minutes to 2 hours30 minutes to 4 hours
Yield High to QuantitativeHigh to Quantitative
Product Form Crystalline Hydrochloride SaltOften oily/hygroscopic TFA salt
Selectivity Superior (preserves t-butyl esters)Moderate
Workup Efficiency Direct precipitation & filtrationRequires co-evaporation & neutralization

Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-(4-dimethylaminobutyl)piperazine

Objective: Alkylate the free secondary amine of 1-Boc-piperazine via a Finkelstein-catalyzed SN​2 substitution.

Materials:

  • 1-Boc-piperazine (1.0 equiv)

  • 4-chloro-N,N-dimethylbutan-1-amine hydrochloride (1.1 equiv)

  • Potassium carbonate ( K2​CO3​ ), anhydrous (3.0 equiv)

  • Potassium iodide ( KI ), catalytic (0.1 equiv)

  • Acetonitrile ( CH3​CN ), anhydrous

Mechanistic Rationale: Acetonitrile is chosen as a polar aprotic solvent to accelerate the SN​2 displacement. Because alkyl chlorides are relatively poor electrophiles, a catalytic amount of KI is introduced. Through the Finkelstein reaction, KI transiently converts the alkyl chloride into an alkyl iodide in situ, which is a vastly superior leaving group, thereby accelerating the reaction rate and improving yield. K2​CO3​ serves as a mild, non-nucleophilic base to neutralize the HCl generated during the reaction without cleaving the Boc group[1].

Step-by-Step Procedure:

  • Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 1-Boc-piperazine (1.0 equiv) and anhydrous CH3​CN (approx. 0.2 M concentration).

  • Add anhydrous K2​CO3​ (3.0 equiv) and catalytic KI (0.1 equiv) to the stirring solution.

  • Add 4-chloro-N,N-dimethylbutan-1-amine hydrochloride (1.1 equiv) portion-wise at room temperature. (Note: 3.0 equivalents of base are used to account for the hydrochloride salt of the alkylating agent).

  • Heat the reaction mixture to gentle reflux (approx. 80-82°C) under an inert nitrogen atmosphere for 12-16 hours.

  • Monitor reaction progress via LC-MS or TLC (Ninhydrin stain).

  • Upon completion, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KCl , unreacted K2​CO3​ ).

  • Concentrate the filtrate in vacuo. Dissolve the resulting residue in Ethyl Acetate, wash with saturated aqueous NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate.

Protocol B: Boc Deprotection to Yield Dimethyl[4-(piperazin-1-yl)butyl]amine

Objective: Cleave the carbamate protecting group to reveal the secondary amine.

Materials:

  • 1-Boc-4-(4-dimethylaminobutyl)piperazine (from Protocol A)

  • 4M HCl in 1,4-dioxane (5-10 equiv of HCl)

  • Anhydrous diethyl ether

Mechanistic Rationale: The strong acid protonates the carbamate carbonyl, leading to the expulsion of the tert-butyl cation (which eliminates to form isobutylene gas) and carbon dioxide[3]. The use of anhydrous dioxane ensures that the resulting highly polar polyamine hydrochloride salt precipitates cleanly from the relatively non-polar solvent matrix[2].

Step-by-Step Procedure:

  • Dissolve the intermediate from Protocol A in a minimal volume of anhydrous 1,4-dioxane or DCM in a reaction flask.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise to manage the mild exotherm and gas evolution ( CO2​ and isobutylene)[2].

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours[2].

  • A white precipitate (the hydrochloride salt of the target amine) should form as the reaction progresses.

  • Verify complete deprotection via LC-MS (monitoring for the disappearance of the Boc-protected mass).

  • Add cold anhydrous diethyl ether to the reaction mixture to maximize precipitation.

  • Isolate the solid via vacuum filtration, wash thoroughly with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum at 40°C overnight[4].

References

  • Han G., Tamaki M., Hruby V.J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research. Available at: [Link]

  • ResearchGate Community Discussions. "How can we do the deprotection of boc-amino acids using hcl?" ResearchGate. Available at: [Link]

Sources

Application

Protocols for the High-Purity Isolation of Dimethyl[4-(piperazin-1-YL)butyl]amine from Complex Reaction Mixtures

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The purification of polyamine compounds such as Dimethyl[4-(piperazin-1-YL)butyl]amine presents significant challenges due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The purification of polyamine compounds such as Dimethyl[4-(piperazin-1-YL)butyl]amine presents significant challenges due to their basicity, polarity, and potential for forming complex mixtures of closely related impurities. This application note provides a comprehensive guide to several field-proven purification strategies, including differential acid-base extraction, advanced chromatographic techniques, and salt precipitation/crystallization. Each protocol is detailed with step-by-step instructions and explains the underlying chemical principles to empower researchers to select and optimize the most suitable method for achieving high-purity material essential for drug development and scientific research.

Introduction

Dimethyl[4-(piperazin-1-YL)butyl]amine, hereafter referred to as DPBA, is a trifunctional amine featuring a piperazine ring with both secondary and tertiary amine centers, and a butyl-dimethylamine tail. Its structure, containing multiple basic nitrogens, makes it a valuable building block in medicinal chemistry. Piperazine derivatives are integral to numerous therapeutic agents due to their favorable pharmacokinetic properties and ability to engage in multiple biological interactions.[1]

However, the very features that make DPBA a useful scaffold also complicate its purification. Synthetic routes, such as the N-alkylation of piperazine, often yield a mixture of the desired monosubstituted product, unreacted starting materials, and over-alkylated byproducts like 1,4-disubstituted piperazine.[2][3] Furthermore, the basic nature of amines leads to strong interactions with standard silica gel chromatography media, resulting in poor separation and recovery.[4][5]

This guide provides robust, validated protocols designed to overcome these challenges, enabling the isolation of DPBA in high purity. We will explore three orthogonal purification strategies:

  • Chemically-Active Liquid-Liquid Extraction: Leveraging differential basicity for selective separation.

  • Specialized Column Chromatography: Employing modified stationary and mobile phases to mitigate undesirable interactions.

  • Purification via Salt Crystallization: A powerful technique for achieving exceptional purity at scale.

Characterization of Target Molecule and Common Impurities

Effective purification begins with a thorough understanding of the components in the crude reaction mixture. The primary impurities in a typical synthesis of DPBA via alkylation of piperazine are listed in the table below.

Compound NameStructureKey Physicochemical PropertiesRationale for Presence
Dimethyl[4-(piperazin-1-YL)butyl]amine (DPBA) - Target CN(C)CCCCN1CCNCC1Trifunctional amine (1x secondary, 2x tertiary). Highly basic and polar.Desired product.
Piperazine C1CNCCN1Difunctional secondary amine. Water-soluble.Unreacted starting material.[6]
4-chloro-N,N-dimethylbutan-1-amine CN(C)CCCCClTertiary amine with an alkyl halide.Unreacted starting material (alkylating agent).
1,4-bis(4-(dimethylamino)butyl)piperazine CN(C)CCCCN1CCN(CCCCN(C)C)CC1Tetrafunctional tertiary amine. Highly basic, higher molecular weight.Over-alkylation byproduct.[3]

Preliminary Purification: Multi-Step Acid-Base Extraction

Chemically-active extraction is a powerful first-pass purification technique that separates compounds based on their acidic or basic properties.[7] Since DPBA contains multiple amine functional groups with different pKa values, a carefully controlled pH gradient can be used to selectively extract it from the organic phase, leaving behind non-basic impurities and potentially separating it from other basic byproducts.[8][9]

Protocol 2.1: General Acid-Base Workup

This protocol removes non-basic organic impurities and acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Initial Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.[10] Discard the aqueous layer.

  • Acid Extraction: Extract the organic layer with 1 M hydrochloric acid (HCl). The basic amines, including DPBA and its amine-containing impurities, will be protonated to form water-soluble hydrochloride salts and move into the aqueous layer.[11] Repeat the extraction 2-3 times to ensure complete transfer.

  • Isolation of Basic Components: Combine the acidic aqueous layers. The organic layer, now containing only neutral impurities, can be discarded.

  • Regeneration of Free Base: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 5 M sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12, confirmed with pH paper). This neutralizes the hydrochloride salts, regenerating the free amines which will often precipitate or form an oily layer.[9]

  • Back-Extraction: Extract the basified aqueous solution with DCM (3x). The free amines will transfer back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a mixture of purified basic compounds.

Workflow for General Acid-Base Workup

crude Crude Reaction Mixture (in DCM) sep1 Separatory Funnel crude->sep1 sep2 Separatory Funnel sep1->sep2 + 1M HCl org_neutral Organic Layer (Neutral Impurities) sep2->org_neutral Organic aq_amines Aqueous Layer (Protonated Amines) sep2->aq_amines Aqueous sep3 Separatory Funnel final_org Organic Layer (Purified Free Amines) sep3->final_org Organic final_aq Aqueous Layer (Inorganic Salts) sep3->final_aq Aqueous beaker Combined Aqueous Layers aq_amines->beaker beaker->sep3 + NaOH (pH>12) + DCM

Caption: Workflow for the separation of basic amines from neutral impurities.

Chromatographic Purification Strategies

While extraction removes broad classes of impurities, chromatography is required for separating structurally similar amines. The high basicity of DPBA poses a challenge for standard silica gel chromatography due to strong acid-base interactions with acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.[4]

Protocol 3.1: Modified Normal-Phase Chromatography on Silica Gel

This method mitigates the issues of standard silica by neutralizing the acidic stationary phase.

  • Solvent System Preparation: Prepare a mobile phase consisting of a primary solvent (e.g., DCM or EtOAc), a polar co-solvent (e.g., methanol), and a small amount of a volatile competing base like triethylamine (TEA) or ammonium hydroxide. A typical starting point is 95:5:0.5 (DCM:MeOH:TEA).[5][12]

  • Column Packing: Pack a silica gel column using the prepared mobile phase.

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the mobile phase. This ensures the silica surface is fully neutralized by the TEA.

  • Loading: Dissolve the amine mixture from the acid-base workup in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions. The polarity of the mobile phase can be increased by gradually increasing the percentage of methanol to elute more polar compounds.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with another solvent or high vacuum.

Protocol 3.2: Amine-Functionalized Silica Chromatography (Recommended)

Using an amine-functionalized stationary phase is often a superior method as it provides a basic surface, eliminating the need for mobile phase additives and simplifying product workup.[4][13]

  • Column Selection: Select a pre-packed amine-functionalized silica column.

  • Method Development (TLC): Develop a suitable solvent system using amine-functionalized TLC plates. A simple gradient of ethyl acetate in hexanes is often a good starting point.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexanes or a low percentage of EtOAc in hexanes).

  • Loading: Dissolve the sample in a minimal amount of a non-polar solvent (e.g., DCM or the mobile phase) and load it onto the column.

  • Elution: Run a gradient elution, gradually increasing the percentage of the more polar solvent (EtOAc).

  • Fraction Collection & Analysis: Collect and analyze fractions as described in Protocol 3.1. The absence of TEA in the mobile phase simplifies the final concentration step.

Comparison of Chromatographic Strategies

cluster_0 Standard Silica cluster_1 Modified Silica cluster_2 Functionalized Silica (Recommended) a Silica Gel (Acidic) Problem: Strong Adsorption Peak Tailing b Silica Gel + TEA Solution: Competing Base Good Separation Workup more complex a->b Add TEA to Mobile Phase c Amine-Silica (Basic) Solution: Inert Surface Excellent Separation Simple Workup a->c Change Stationary Phase

Caption: Comparison of chromatography approaches for purifying basic amines.

Purification by Crystallization via Salt Formation

For achieving the highest level of purity, especially on a larger scale, crystallization of a salt derivative is an excellent method.[8] Converting the free base of DPBA into a salt, such as a hydrochloride or acetate, dramatically changes its solubility profile and often yields a highly crystalline solid that can be easily separated from impurities remaining in the mother liquor.[14]

Protocol 4.1: Di-hydrochloride Salt Crystallization
  • Dissolution: Dissolve the purified free base in a suitable anhydrous solvent like isopropanol (IPA) or diethyl ether.

  • Salt Formation: Slowly add a solution of 2 M HCl in diethyl ether or isopropanol dropwise while stirring. The di-hydrochloride salt of DPBA will precipitate as a solid. Monitor the addition to avoid adding a large excess of acid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether to remove any surface impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • (Optional) Regeneration of Free Base: To recover the free base, dissolve the pure salt in water, basify with NaOH to pH > 12, and extract with DCM as described in Protocol 2.1.[15]

Workflow for Purification via Salt Formation

start DPBA Free Base (in Ether) precipitate Precipitation start->precipitate + HCl in Ether filter1 Filtration precipitate->filter1 crude_salt Crude DPBA·2HCl (Solid) filter1->crude_salt mother_liquor1 Mother Liquor (Impurities) filter1->mother_liquor1 recrystallize Recrystallization (from hot EtOH) crude_salt->recrystallize filter2 Filtration recrystallize->filter2 pure_salt Pure Crystalline DPBA·2HCl filter2->pure_salt mother_liquor2 Mother Liquor (Residual Impurities) filter2->mother_liquor2 regenerate Optional: Regenerate Free Base pure_salt->regenerate

Caption: Workflow for the purification of DPBA via di-hydrochloride salt crystallization.

Purity Assessment

After purification, the identity and purity of the final product must be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the absence of impurities.[16][17]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative data on purity levels.[18] Mass Spectrometry (MS) coupling (LC-MS or GC-MS) confirms the molecular weight of the product.[19][20]

  • Elemental Analysis: For crystalline salts, elemental analysis provides a definitive assessment of purity and confirms the correct salt stoichiometry.

Conclusion

The purification of Dimethyl[4-(piperazin-1-YL)butyl]amine requires a strategic approach that addresses the challenges posed by its polyamine nature. A preliminary acid-base extraction is highly effective for bulk removal of non-basic impurities. For achieving good to high purity, chromatography on an amine-functionalized silica column is recommended as it provides excellent resolution without the complication of mobile phase additives. For the highest possible purity, particularly at scale, precipitation and recrystallization of a hydrochloride salt is the most robust and effective method. By understanding the principles behind each technique, researchers can successfully isolate high-purity DPBA for their drug discovery and development programs.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link][4]

  • Mull, R. P., & Tannenbaum, C. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office. [14]

  • Gerasimova, E., et al. (2012). Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. Journal of Chemical Crystallography, 42, 1033–1038. [Link][16]

  • Wikipedia. (n.d.). Acid–base extraction. [Link][11]

  • Science Forums. (2011, August 29). Amine purification. [Link][5]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link][12]

  • Etter, M. C., et al. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 8(9), 3378–3387. [Link][21]

  • Kamal, A., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 639–642. [Link][8]

  • University of York. (n.d.). Chemically-active extraction. [Link][7]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link][13]

  • Ma, X., et al. (2012). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Industrial & Engineering Chemistry Research, 51(37), 12126–12134. [Link][22]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. [Link][23]

  • Ma, X., et al. (2012). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Academia.edu. [Link][24]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link][10]

  • Robbins, G. D., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link][19]

  • Večeřa, M., & Gasparič, J. (1971). Detection and Identification of Organic Compounds. ResearchGate. [Link][25]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link][9]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link][20]

  • Szafraniec, M. J., et al. (2018). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. PMC. [Link][17]

  • Pazdera, P. (2012). Ph.D. Thesis - IS MUNI. Masaryk University. [Link][2]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link][3]

  • Jefferson Chemical Company. (1976). Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products. U.S. Patent No. 3,948,900. Washington, DC: U.S. Patent and Trademark Office. [6]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 487-495. [Link][1]

Sources

Method

Advanced Chromatographic Quantification of Dimethyl[4-(piperazin-1-yl)butyl]amine: Overcoming Retention and Detection Challenges in Aliphatic Polyamines

Chemical Rationale & Analytical Challenges Dimethyl[4-(piperazin-1-yl)butyl]amine (DPBA) is a complex aliphatic polyamine consisting of a piperazine ring linked via a butyl chain to a tertiary dimethylamine group. Develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Analytical Challenges

Dimethyl[4-(piperazin-1-yl)butyl]amine (DPBA) is a complex aliphatic polyamine consisting of a piperazine ring linked via a butyl chain to a tertiary dimethylamine group. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte presents a triad of significant challenges:

  • High Polarity & Basicity: With three basic nitrogen centers (pKa ranges typically 9.0–10.5), DPBA is fully protonated under standard acidic or neutral mobile phase conditions. This results in virtually zero retention on traditional reversed-phase (RP) C18 columns and severe peak tailing due to secondary electrostatic interactions with residual surface silanols.

  • Lack of Chromophore: Aliphatic amines like DPBA lack conjugated π-systems. Consequently, their UV absorption is extremely weak and only detectable at low wavelengths (e.g., 205 nm), which invites severe matrix interference and baseline drift during gradient elution [[1]]().

  • Derivatization Variability: While pre-column derivatization (e.g., using NBD-Cl or Dansyl chloride) can append a fluorophore or chromophore to the secondary amine of the piperazine ring, these multi-step sample preparations introduce quantitative variability and reduce overall assay throughput [[2]]().

To establish a self-validating, robust analytical framework, we bypass traditional RP-UV methods. This guide details two orthogonal, state-of-the-art methodologies designed specifically for polyamines: Mixed-Mode Chromatography with Charged Aerosol Detection (MMC-CAD) for bulk assay testing, and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) for trace-level impurity quantification.

DecisionTree Start Analyte: Dimethyl[4-(piperazin-1-yl)butyl]amine (Highly Polar, Basic, No Chromophore) Q1 Is trace quantification required? (e.g., < 1 ppm) Start->Q1 HILIC HILIC-MS/MS Method (High Sensitivity) Q1->HILIC Yes (Impurity Analysis) MMC Mixed-Mode HPLC-CAD Method (Bulk Assay / API) Q1->MMC No (Assay/Release) HILIC_Prep Dilute & Shoot / SPE High Organic Solvent HILIC->HILIC_Prep MMC_Prep Direct Dissolution Aqueous/Organic Mix MMC->MMC_Prep

Caption: Method Development Decision Tree for Aliphatic Polyamines.

Method A: Bulk Assay via Mixed-Mode HPLC-CAD

Causality & Mechanism

Standard C18 relies purely on hydrophobic partitioning. Mixed-mode stationary phases embed cation-exchange ligands directly within the hydrophobic alkyl chains. This dual-mechanism retains the positively charged piperazine and dimethylamine moieties electrostatically, eliminating the need for signal-suppressing ion-pairing reagents 3. Coupled with CAD—which measures the charge transferred to non-volatile aerosol particles—this method provides a universal, highly linear response independent of the molecule's optical properties [[4]]().

Experimental Protocol

Self-Validating System Suitability (SST): The protocol is considered valid for a run if the tailing factor (Tf) is < 1.5 and the %RSD of the peak area is < 2.0% across 6 replicate injections. This confirms that deleterious silanol interactions are fully suppressed.

Step 1: Mobile Phase Preparation

  • Buffer A: 50 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid. (Rationale: Low pH ensures all nitrogen atoms are fully protonated, standardizing the cation-exchange interaction).

  • Solvent B: 100% Acetonitrile (LC-MS grade).

Step 2: Chromatographic Conditions

  • Column: Mixed-Mode C18/Strong Cation Exchange (e.g., Imtakt Scherzo SS-C18, 150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks).

  • Injection Volume: 10 µL.

Step 3: CAD Parameters

  • Evaporator Temperature: 35°C (Optimized to prevent thermal degradation of the aliphatic amine while ensuring complete mobile phase evaporation).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 4: Sample Preparation

  • Dissolve the DPBA standard/sample in a 50:50 mixture of Water:Acetonitrile to achieve a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method B: Trace Quantification via HILIC-MS/MS

Causality & Mechanism

When quantifying DPBA as a trace impurity (e.g., genotoxic screening), HILIC provides orthogonal retention by partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase (such as cyanopropyl or amide) 5. Because HILIC mobile phases are highly organic (>70% Acetonitrile), they offer superior desolvation efficiency in the Electrospray Ionization (ESI) source, dramatically enhancing MS sensitivity compared to highly aqueous RP conditions 6.

Experimental Protocol

Self-Validating System Suitability (SST): The Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥ 10. Matrix spike recovery must fall between 90-110%.

Step 1: Mobile Phase Preparation

  • Buffer A: 10 mM Ammonium Acetate in Water, pH unadjusted (~6.8).

  • Solvent B: 95% Acetonitrile / 5% Water containing 10 mM Ammonium Acetate. (Critical Causality: HILIC requires at least 3-5% water in the organic phase to maintain the stationary aqueous partition layer).

Step 2: Chromatographic Conditions

  • Column: Ethylene Bridged Hybrid (BEH) Amide (100 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic hold at 85% B for 5 minutes.

  • Injection Volume: 2 µL.

Step 3: MS/MS Parameters (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions (Precursor m/z 186.3 [M+H]+):

    • Quantifier:m/z 186.3 → 141.2 (Collision Energy: 15 eV) — Represents the cleavage and loss of the dimethylamine group.

    • Qualifier:m/z 186.3 → 85.1 (Collision Energy: 25 eV) — Represents the isolated piperazine ring fragment.

Step 4: Sample Preparation

  • Extract the sample using 100% Acetonitrile to precipitate matrix proteins or excipients. Centrifuge at 14,000 rpm for 10 minutes. Dilute the supernatant with Solvent B to a target concentration of 10–100 ng/mL to prevent column overloading and MS detector saturation.

Workflow Sample Sample Prep Extraction & Dilution (High ACN) Injection Autosampler 1-5 µL Injection Sample->Injection Separation HILIC Column BEH Amide or Bare Silica Water Layer Partitioning Injection->Separation Ionization ESI Source Positive Mode (+) Protonation of Amines Separation->Ionization Detection Triple Quad MS MRM Transitions Quantification Ionization->Detection

Caption: HILIC-MS/MS Experimental Workflow for Trace Amine Quantification.

Data Presentation & Validation Summary

Table 1: Chromatographic Parameters Comparison
ParameterMethod A: MMC-CAD (Bulk Assay)Method B: HILIC-MS/MS (Trace)
Primary Mechanism Hydrophobic + Cation-ExchangeAqueous Layer Partitioning
Column Chemistry Mixed-Mode C18 / SCXBEH Amide / Cyanopropyl
Mobile Phase pH Acidic (pH 3.5)Neutral (~pH 6.8)
Organic Modifier Acetonitrile (Gradient 10-60%)Acetonitrile (Isocratic 85%)
Detection Mode Universal / Charge TransferSpecific / MRM Fragmentation
Table 2: Method Validation Performance Metrics
Validation MetricMethod A: MMC-CADMethod B: HILIC-MS/MS
Linear Dynamic Range 1.0 – 100 µg/mL0.5 – 200 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Precision (%RSD, n=6) 1.2%3.5%
Accuracy / Recovery 98.5% – 101.2%94.0% – 106.5%

References

  • [5] Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. ResearchGate.5

  • [6] Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. 6

  • [1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR). 1

  • [2] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem. 2

  • [4] A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. European Journal of Parenteral and Pharmaceutical Sciences (EJPPS).4

  • [3] Scherzo C18 Family - Mixed Mode Chromatography. Imtakt USA. 3

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine

Abstract This document provides a comprehensive guide to the safe handling and storage of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine (CAS No: 104-24-5 is for a related compound, this document addresses the general clas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage of N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine (CAS No: 104-24-5 is for a related compound, this document addresses the general class of alkylamines). It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure personnel safety, maintain chemical integrity, and comply with standard laboratory safety practices. We will delve into the chemical's properties, associated hazards, necessary protective measures, and detailed procedures for routine laboratory tasks, emergency responses, and proper disposal.

Introduction and Chemical Profile

N,N-Dimethyl-4-(piperazin-1-yl)butan-1-amine is a tertiary amine containing a piperazine moiety. Like many alkylamines, it is a reactive and hazardous compound that demands careful handling to mitigate risks.[1] Understanding its chemical and physical properties is the foundation for establishing safe laboratory practices. Amines can be corrosive, flammable, and toxic, necessitating the use of stringent safety protocols.[2] This guide synthesizes information from safety data sheets of structurally similar compounds and general best practices for the amine chemical class to provide a robust framework for its use.

Chemical and Physical Properties

The following table summarizes key properties for this class of compounds. Exact values should always be confirmed with the supplier-specific Safety Data Sheet (SDS).

PropertyValueSignificance for Handling
Molecular Formula C10H23N3 (example)Influences molecular weight and reactivity.
Molecular Weight ~185.31 g/mol (example)Used for calculating molar concentrations for solution preparation.
Appearance Typically a liquid, may be light yellow.[3]Visual confirmation of the substance. Changes in color may indicate degradation or contamination.
Odor Strong, fishy, or ammonia-like.[1]Odor is a warning sign of vapor release; however, olfactory fatigue can occur. Do not rely on smell to assess exposure.
Boiling Point Varies; often >200°C.A high boiling point reduces volatility at room temperature, but heating will increase vapor concentration significantly.
Flash Point Varies; may be combustible.[3][4]Indicates the temperature at which vapors can ignite. Keep away from ignition sources like open flames and sparks.[5][6]
Solubility Soluble in water and organic solvents.[3]Affects choice of solvent for reactions and cleaning procedures. Water solubility means spills can easily enter aqueous waste streams.
Chemical Stability Stable under normal conditions. May be air and light sensitive.[3][7]Dictates storage requirements, such as the need for inert gas blankets and opaque containers.[3][8]

Hazard Identification and Risk Mitigation

This compound class is considered hazardous. The primary risks include severe skin burns, eye damage, and respiratory irritation.[4][7] Ingestion is particularly dangerous and can cause severe damage to the gastrointestinal tract.[5][7]

GHS Hazard Profile

The Globally Harmonized System (GHS) classification for similar amines typically includes the following warnings:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7][9]

  • Serious Eye Damage: Causes serious eye damage, potentially leading to blindness.[7]

  • Acute Toxicity: Harmful if swallowed or inhaled.[4][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The diagram below summarizes the critical hazards associated with this class of chemicals, mandating stringent adherence to safety protocols.

Caption: Key hazards associated with Dimethyl[4-(piperazin-1-YL)butyl]amine.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and PPE is mandatory.[10]

Engineering Controls
  • Chemical Fume Hood: All handling of the neat chemical and preparation of its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6][8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][11][12]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[8][13]

Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling the compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Check manufacturer's breakthrough time data.[11] Double-gloving is recommended.Prevents skin contact. Amines can be absorbed through the skin and cause severe burns.[1][7]
Eye/Face Protection Chemical safety goggles and a full-face shield.[1][12]Protects against splashes which can cause irreversible eye damage.[7] A face shield protects the entire face from corrosive splashes.
Body Protection A flame-retardant laboratory coat. Chemical-resistant apron for large quantities.Protects skin and personal clothing from spills.[12]
Respiratory Protection Not typically required if work is performed within a fume hood. For spill cleanup, use a respirator with an organic vapor cartridge.[1]Prevents inhalation of irritating and harmful vapors.

Standard Operating Protocols

Adherence to standardized protocols is essential for safety and experimental reproducibility. The following workflow provides a general overview for handling this chemical.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Storage A 1. Review SDS and Protocol B 2. Assemble All Materials A->B C 3. Don Appropriate PPE B->C D 4. Perform Chemical Transfer/ Weighing C->D E 5. Prepare Solution/Reaction D->E F 6. Securely Cap All Containers E->F G 7. Decontaminate Work Surface F->G H 8. Dispose of Waste Properly G->H I 9. Store Chemical Correctly H->I J 10. Doff PPE and Wash Hands I->J

Caption: A standardized workflow for the safe handling of amine compounds.

Protocol: Weighing and Dispensing
  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure. Place a clean, secondary container on the balance.

  • Tare: Tare the balance with the receiving vessel (e.g., a round-bottom flask).

  • Dispensing: Using a clean glass pipette or syringe, slowly transfer the required amount of the liquid amine into the tared vessel. Avoid splashing.

  • Sealing: Immediately and securely cap the stock bottle and the receiving vessel.

  • Cleaning: Clean any minor drips on the exterior of the vessels with a solvent-dampened cloth (e.g., isopropanol), ensuring the cloth is disposed of as hazardous waste.

Protocol: Solution Preparation
  • Solvent First: Add the desired solvent to the reaction or storage vessel first. This is particularly important when using reactive solvents.

  • Slow Addition: Add the weighed amine to the solvent dropwise or in small aliquots, especially if the dissolution process is exothermic.

  • Mixing: Stir the solution gently to ensure homogeneity.

  • Labeling: Clearly label the vessel with the chemical name, concentration, date, and your initials.

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's purity and preventing hazardous reactions.[2]

Storage Conditions
  • Location: Store in a designated corrosives or flammables cabinet, depending on the flashpoint.[7] The area must be cool, dry, and well-ventilated.[1][12][13]

  • Container: Keep in the original, tightly sealed container.[1][7] If air or light sensitive, consider storing under an inert atmosphere (e.g., argon or nitrogen) and in an amber glass bottle.[3][8]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[7][8][11]

Chemical Incompatibilities

Avoid storing this compound with the materials listed below to prevent dangerous reactions such as explosions, fires, or the release of toxic gases.

Incompatible Material ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause a violent, exothermic reaction, leading to fire or explosion.[3][5][7]
Strong Acids Hydrochloric Acid, Sulfuric AcidVigorous, exothermic neutralization reaction can occur, causing splashing and heat generation.[5]
Acid Anhydrides Acetic AnhydrideCan react violently, especially if heated.
Sources of Ignition Open flames, sparks, hot surfacesVapors may be flammable and can form explosive mixtures with air.[1][5][14]

Spill and Emergency Procedures

Prompt and correct response to spills or exposure is critical.

Spill Response
  • Small Spills (in a fume hood):

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).[11][14] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material using non-sparking tools into a labeled, sealable container for hazardous waste.[5]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If safe to do so, remove ignition sources.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[7][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting.[5][7] Rinse the mouth with water and have the person drink one or two glasses of water.[7] Seek immediate medical attention.

Waste Disposal

All waste containing Dimethyl[4-(piperazin-1-YL)butyl]amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7][12] Follow all local, state, and federal regulations.[12] Collect waste in a clearly labeled, sealed container and arrange for pickup by your institution's EHS department.

References

  • CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide.
  • Safety Data Sheet. (2019, July 20). Generic Alkylamine SDS.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET for N,N-Dimethylpiperidin-4-amine.
  • Alkyl Amines Chemicals Limited. (2020, August 25). SAFETY DATA SHEET for Triethylamine Hydrochloride.
  • Alkyl Amines Chemicals Limited. (n.d.).
  • Fisher Scientific. (2024, May 20).
  • Thermo Fisher Scientific. (2016, October 18).
  • Sigma-Aldrich. (2025, November 6).
  • Enamine. (n.d.). SAFETY DATA SHEET for a generic amine hydrochloride.
  • Industrial Safety & Hygiene News. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • MilliporeSigma. (2025, November 6).
  • University of Alberta. (2005, July 15).
  • Chemos GmbH&Co.KG. (n.d.).
  • FUJIFILM Wako. (2024, February 22).
  • University of the Philippines Diliman, Institute of Chemistry. (n.d.). i. safety principles.
  • FUJIFILM Wako Chemicals. (n.d.).
  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Dimethyl[4-(piperazin-1-YL)butyl]amine synthesis reactions

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield attrition during the synthesis of Dimethyl[4-(piperazin-1-YL)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield attrition during the synthesis of Dimethyl[4-(piperazin-1-YL)butyl]amine—a critical polyamine intermediate used in the synthesis of azapirone-class anxiolytics and antipsychotics.

This guide moves beyond generic protocols. It provides a mechanistic breakdown of why your reactions fail, self-validating methodologies to ensure success, and targeted troubleshooting for the most common synthetic roadblocks.

Mechanistic Yield Limiters: Understanding the "Why"

Before optimizing the protocol, you must understand the causality behind low yields. The synthesis typically involves the nucleophilic substitution of 4-chloro-N,N-dimethylbutan-1-amine by piperazine. However, two competing side reactions consistently sabotage the yield:

  • Symmetrical Over-Alkylation: Because piperazine possesses two secondary amines with nearly identical nucleophilicity, the initial mono-alkylated product is prone to reacting with a second equivalent of the electrophile, forming an undesired bis-alkylated byproduct[1].

  • Intramolecular Cyclization (Neighboring Group Participation): The alkylating agent, 4-chloro-N,N-dimethylbutan-1-amine, contains both a nucleophilic tertiary amine and an electrophilic alkyl chloride. Under neutral or basic conditions, it can undergo rapid intramolecular cyclization to form 1,1-dimethylpyrrolidin-1-ium chloride—a non-reactive, dead-end salt[2].

Pathway Pip Piperazine (Nucleophile) Mono Dimethyl[4-(piperazin-1-yl)butyl]amine (Desired Product) Pip->Mono Alkylation (k1) Alk 4-chloro-N,N-dimethylbutan-1-amine (Electrophile) Alk->Mono Bis Bis-alkylated Byproduct (Yield Loss) Alk->Bis Pyr 1,1-Dimethylpyrrolidin-1-ium (Cyclization Dead-End) Alk->Pyr Intramolecular Cyclization (Heat/Base) Mono->Bis Excess Electrophile (k2)

Reaction pathways showing the desired mono-alkylation vs. competing yield-limiting side reactions.

Quantitative Strategy Comparison

To mitigate these side reactions, chemists typically choose between stoichiometric control (pseudo-dilution) and protecting-group chemistry. Below is a data-driven comparison of these strategies to help you select the right approach for your scale.

Synthetic StrategyTypical Yield (%)Purity (%)Primary ByproductsScalability & Cost
Direct Alkylation (1:1 Ratio) 30 - 40%< 70%Bis-alkylated piperazine, Pyrrolidinium saltPoor; requires complex chromatography.
Direct Alkylation (10:1 Piperazine Excess) 70 - 80%> 90%Unreacted piperazine (recoverable)High; highly atom-economical, low cost[3].
N-Boc Protection Route 85 - 95%> 98%Trace Boc-deprotected impuritiesMedium; higher cost due to Boc2O and TFA[1].
Reductive Amination 75 - 85%> 95%Trace alcoholsMedium; requires specialized aldehydes[1].

Self-Validating Experimental Protocols

Protocol A: The Protecting-Group-Free Route (Stoichiometric Control)

This method relies on a massive excess of piperazine to statistically favor mono-alkylation and suppress bis-alkylation[3].

  • Step 1: Preparation of the Amine Pool. Dissolve 10 equivalents of piperazine in a polar aprotic solvent (e.g., acetonitrile or DMF) or a large volume of pyridine[3]. Self-Validation: Ensure the solution is completely clear; undissolved piperazine alters the effective molarity and increases bis-alkylation risk.

  • Step 2: Controlled Electrophile Addition. Cool the solution to 0–5 °C. Dissolve 1 equivalent of 4-chloro-N,N-dimethylbutan-1-amine hydrochloride in a minimum amount of solvent. Add it dropwise over 2 hours. Causality: Low temperature and slow addition keep the local concentration of the electrophile low, suppressing both bis-alkylation and intramolecular cyclization[1].

  • Step 3: Reaction Maturation. Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Perform TLC (DCM:MeOH:NH4OH 80:18:2). You should observe a massive piperazine spot (low Rf) and a distinct product spot, with negligible bis-alkylated product (high Rf).

  • Step 4: Purification via Vacuum Distillation. Filter off the precipitated salts. Remove the solvent and excess piperazine via a rotary evaporator. Subject the residue to fractional vacuum distillation. Self-Validation: The desired monoalkylated piperazine will distill between 100–150 °C at 20 mm Hg, leaving dialkylated impurities in the pot[3].

Protocol B: The Boc-Protected Route (High Selectivity)

For discovery-scale synthesis where purity is prioritized over atom economy, temporary deactivation of one nitrogen via a tert-butoxycarbonyl (Boc) group is the gold standard[1].

Workflow S1 1. Protection Boc2O + Piperazine → 1-Boc-piperazine S2 2. Alkylation 1-Boc-pip + Electrophile + K2CO3 in MeCN S1->S2 S3 3. Deprotection TFA / DCM → Cleave Boc group S2->S3 S4 4. Workup Basify to pH > 12, Extract with DCM/iPrOH S3->S4 S5 5. Purification Vacuum Distillation or Chromatography S4->S5

Step-by-step workflow for the highly selective Boc-protected synthesis route.

Troubleshooting FAQs

Q: My yield is dropping, and I notice a white precipitate forming in my alkylating agent's flask before I even add it to the piperazine. What is happening? A: You are observing the intramolecular cyclization of your electrophile[2]. 4-chloro-N,N-dimethylbutan-1-amine is unstable as a free base. The tertiary amine attacks the alkyl chloride end of its own chain, forming 1,1-dimethylpyrrolidin-1-ium chloride—a white, unreactive salt[2]. Actionable Fix: Always store the alkylating agent as a hydrochloride salt. Only liberate the free base in situ within the reaction mixture, or use the salt directly in the presence of a mild base like K 2​ CO 3​ at low temperatures.

Q: I am trying to avoid protecting groups to save time. How can I minimize bis-alkylation? A: Without a protecting group, the mono-alkylated product (Dimethyl[4-(piperazin-1-YL)butyl]amine) is actually more lipophilic and highly reactive in organic solvents. To prevent it from reacting again, you must use continuous flow chemistry[3] or a massive stoichiometric imbalance (5 to 10 equivalents of piperazine)[3]. This ensures the alkylating agent statistically collides with unreacted piperazine rather than the mono-alkylated product.

Q: My LCMS shows the product formed successfully, but after my aqueous workup, the product is completely missing from the organic phase. How do I extract it? A: Dimethyl[4-(piperazin-1-YL)butyl]amine is a highly polar polyamine with multiple basic nitrogen atoms. Standard extractions with ethyl acetate will fail because the compound remains protonated or trapped in a tight hydration shell[3]. Actionable Fix: First, adjust the aqueous phase to pH > 12 using 5M NaOH to ensure all basic nitrogens are fully deprotonated. Second, extract using a highly polar organic solvent mixture—specifically 10% to 20% isopropanol in dichloromethane (DCM). The alcohol disrupts the water hydration shell around the amine, forcing it into the organic layer.

Sources

Optimization

Preventing degradation of Dimethyl[4-(piperazin-1-YL)butyl]amine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of experimental data due to the silent degradation of aliphatic polyamines. Dimethyl[4-(piperazin-1-YL)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of experimental data due to the silent degradation of aliphatic polyamines. Dimethyl[4-(piperazin-1-YL)butyl]amine is a highly versatile chemical building block, but its specific structural features—a secondary cyclic amine, a tertiary cyclic amine, and a terminal dimethylamino group—create a "Triad of Vulnerability" during long-term storage.

This guide is designed to move beyond basic storage instructions. Here, we will troubleshoot specific issues, explain the mechanistic causality behind reagent failure, and provide self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Overview: The Triad of Vulnerability

To prevent degradation, we must first understand the chemical logic behind it. Dimethyl[4-(piperazin-1-YL)butyl]amine degrades via three primary pathways:

  • Carbamate Formation (CO₂ Absorption): The secondary amine at the 4-position of the piperazine ring is a highly active nucleophile. Upon exposure to atmospheric carbon dioxide, it undergoes a rapid reaction to form insoluble carbamate salts[1].

  • Oxidative Cleavage (O₂ Exposure): The tertiary amines are highly susceptible to oxidation. This process is rapidly catalyzed by trace transition metals, particularly copper (Cu²⁺) and iron (Fe²⁺)[2]. Oxidation leads to the formation of N-oxides and eventually cleaves the ring to yield fragments like N-formylpiperazine and ethylenediamine derivatives[2].

  • Hydration (Hygroscopicity): Polyamines readily form hydrogen bonds with atmospheric moisture. Water absorption not only alters the effective molarity of your stock but also increases the mobility of trace metal catalysts, accelerating oxidative degradation[3].

DegradationPathways Start Dimethyl[4-(piperazin-1-YL)butyl]amine (Intact Molecule) O2 Oxygen (O2) + Trace Metals (Catalysts: Cu2+, Fe2+) Start->O2 Oxidation CO2 Carbon Dioxide (CO2) (Atmospheric) Start->CO2 Nucleophilic Attack H2O Moisture (H2O) (Atmospheric) Start->H2O Hydrogen Bonding Deg1 N-Oxides & N-Formylpiperazine O2->Deg1 Deg2 Insoluble Carbamate Salts (White Crust) CO2->Deg2 H2O->O2 Facilitates Metal Mobility Deg3 Amine Hydrates (Molarity Dilution) H2O->Deg3

Mechanistic degradation pathways of Dimethyl[4-(piperazin-1-YL)butyl]amine.

Troubleshooting Q&A

Q: Why has my Dimethyl[4-(piperazin-1-YL)butyl]amine developed a white crust around the cap or turned cloudy? A: This is the classic signature of atmospheric CO₂ absorption. The secondary amine on the piperazine ring reacts with CO₂ to precipitate as a carbamate salt[1]. This depletes your active reagent and drastically alters the concentration of your stock solution. Causality & Fix: Nitrogen (N₂) purging is often insufficient because it readily mixes with ambient air during cap removal. You must purge the headspace with Argon (Ar). Because Argon is denser than air, it forms a heavy, protective blanket directly over the liquid phase, preventing CO₂ ingress.

Q: The reagent has shifted from colorless to a yellowish-brown tint. Is it still viable? A: No, a visible color shift indicates advanced oxidative degradation. The tertiary amines have oxidized into N-oxides and cleaved into formylpiperazine derivatives[2]. Causality & Fix: This oxidation is heavily catalyzed by trace metals. If you are using stainless steel needles to pierce the septum, trace iron (Fe²⁺) is acting as a weak catalyst for oxidation[2]. Switch to PTFE-coated needles or single-use glass pipettes inside a glovebox. If the reagent is already yellow, it must be reclaimed via vacuum distillation (See Protocol B).

Q: My assay results are inconsistent across different days, even though the liquid looks perfectly clear. A: This is a symptom of hygroscopicity. The polyamine is absorbing atmospheric moisture every time the vial is opened. Because water is clear and miscible with the amine, there is no visual indicator, but the effective molarity of your reagent is dropping. Causality & Fix: Store the reagent over activated 3Å molecular sieves. The sieves will trap water molecules (which have a kinetic diameter of ~2.6Å) while excluding the much larger polyamine molecule.

Quantitative Degradation Summary
Degradation PathwayPrimary Catalyst / TriggerVisual IndicatorChemical ByproductsPreventative Action
Carbamate Formation Atmospheric CO₂White crust, cloudinessCarbamate saltsArgon blanketing, PTFE seals
Oxidative Cleavage O₂, Cu²⁺, Fe²⁺Yellow/brown discolorationN-oxides, N-formylpiperazineProtect from light/metals, store at -20°C
Hydration Atmospheric H₂OVolume increase, clearAmine hydrates3Å molecular sieves, desiccator
Experimental Protocols
Protocol A: Inert Gas Purging and Aliquoting

Repeatedly opening a master bottle guarantees degradation. To ensure long-term stability, the bulk reagent must be aliquoted immediately upon receipt.

Step-by-Step Methodology:

  • Preparation: Bake 2 mL amber glass vials and PTFE-lined screw caps at 150°C for 4 hours to drive off surface moisture. Allow them to cool in a desiccator.

  • Transfer: Inside a nitrogen-filled glovebox (or using a Schlenk line with a continuous Argon counter-flow), transfer 1 mL aliquots of Dimethyl[4-(piperazin-1-YL)butyl]amine into the amber vials.

  • Argon Blanketing: Insert an Argon line (fitted with a glass pipette, not a stainless steel needle) 1 cm above the liquid surface. Purge at a low flow rate for 30 seconds to displace any residual light gases.

  • Sealing: Cap tightly with the PTFE-lined septa. Wrap the cap junction with Parafilm.

  • Storage: Store the aliquots upright at -20°C in the dark.

Self-Validating System: To validate the inertness of your storage setup, prepare a "sacrificial" 100 µL aliquot in a sealed vial. Leave it at room temperature for 48 hours. If the liquid remains crystal clear with no white precipitate (carbamates)[1], your Argon purging and sealing technique is verified.

StorageWorkflow Step1 Receive Bulk Reagent Step2 Transfer to Glovebox/Schlenk Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge with Argon Gas Step3->Step4 Step5 Seal with PTFE Septa Step4->Step5 Step6 Store at -20°C in Dark Step5->Step6

Standard operating procedure for inert aliquoting and long-term storage.

Protocol B: Reclaiming Degraded Amine via Vacuum Distillation

If your stock has turned yellow or cloudy, it can be rescued. Carbamate salts and N-oxides have significantly higher boiling points than the intact Dimethyl[4-(piperazin-1-YL)butyl]amine.

Step-by-Step Methodology:

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease.

  • Drying: Add a small amount of calcium hydride (CaH₂) or activated 3Å molecular sieves to the distillation flask containing the degraded amine to bind free water. Stir for 30 minutes.

  • Distillation: Apply a high vacuum (e.g., < 1 Torr). Slowly heat the oil bath. The intact amine will distill over, leaving the heavy, discolored oxidation products (N-formylpiperazine) and solid carbamate salts in the boiling flask.

  • Collection: Collect the clear, colorless distillate in a receiving flask pre-purged with Argon.

Self-Validating System: Run a ¹H-NMR (in CDCl₃) on the purified distillate. The absence of a formyl proton peak (~8.0 ppm) and the restoration of sharp, integrated peaks for the butyl chain confirm the successful removal of N-formylpiperazine and N-oxide degradation products[3].

References
  • Freeman, S. A., Davis, J., & Rochelle, G. T. (2010). Degradation of aqueous piperazine in carbon dioxide capture. International Journal of Greenhouse Gas Control.[Link]

  • Freeman, S. A., Rochelle, G. T., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.[Link]

  • Ochedi, F. O., Andresen, J., Garcia, S., & van der Spek, M. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Resolving NMR Peak Overlaps in Dimethyl[4-(piperazin-1-YL)butyl]amine Characterization

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the NMR characterization of Dimethyl[4-(piperazin-1-YL)butyl]amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the NMR characterization of Dimethyl[4-(piperazin-1-YL)butyl]amine. The inherent flexibility of the butyl chain and the dynamic nature of the piperazine ring often lead to complex and overlapping signals in the ¹H NMR spectrum. This document provides a structured, in-depth approach to systematically troubleshoot and resolve these common issues, ensuring accurate structural elucidation and characterization.

Understanding the Challenge: Why Do Peaks Overlap?

Peak overlap in the NMR spectrum of Dimethyl[4-(piperazin-1-YL)butyl]amine primarily arises from two key structural features:

  • The Flexible Butyl Chain: The four methylene groups (-CH₂-) of the butyl chain are chemically similar, leading to their proton signals appearing in a narrow, often crowded, region of the spectrum (typically 1.5-3.0 ppm). Free rotation around the carbon-carbon single bonds results in similar magnetic environments, causing their resonances to be poorly dispersed.

  • The Piperazine Ring: The piperazine moiety can undergo rapid chair-to-chair interconversion. This conformational exchange can lead to broadened signals or time-averaged chemical shifts for the axial and equatorial protons, further complicating the spectrum.[1] Additionally, the nitrogen atoms introduce pH-dependent chemical shift variations.[2]

These factors often result in a ¹H NMR spectrum where the signals of the butyl chain and the piperazine ring protons are superimposed, making direct assignment and coupling constant analysis difficult, if not impossible, from a simple 1D spectrum alone.[3][4]

FAQ 1: What are the expected ¹H NMR signals for Dimethyl[4-(piperazin-1-YL)butyl]amine and where is overlap most likely?

Based on the structure, we can predict the following proton environments. The expected overlap is most significant in the aliphatic region, particularly between the piperazine ring protons and the butyl chain protons adjacent to the nitrogens.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityNumber of ProtonsPotential for Overlap
N(CH₃)₂~2.2 - 2.3Singlet (s)6HLow
Piperazine-H (positions 2,6)~2.4 - 2.7Multiplet (m)4HHigh
Piperazine-H (positions 3,5)~2.4 - 2.7Multiplet (m)4HHigh
N-CH₂-(butyl)~2.4 - 2.6Triplet (t) or Multiplet (m)2HHigh
N-CH₂-CH₂-(butyl)~1.5 - 1.7Multiplet (m)2HMedium
-CH₂-CH₂-N(CH₃)₂ (butyl)~2.3 - 2.5Triplet (t) or Multiplet (m)2HHigh
-CH₂-CH₂-CH₂-N(CH₃)₂ (butyl)~1.4 - 1.6Multiplet (m)2HMedium

Troubleshooting Workflow: From Simple Adjustments to Advanced Experiments

This section provides a systematic workflow to deconstruct the NMR spectrum and resolve overlapping signals.

G cluster_0 Initial Analysis & Basic Troubleshooting cluster_1 Advanced 2D NMR Techniques A 1. Acquire Standard 1D ¹H NMR B 2. Assess Peak Overlap in Aliphatic Region A->B C 3. Change Solvent B->C Significant Overlap E 5. Run 2D COSY B->E Moderate Overlap D 4. pH Titration C->D Overlap Persists D->E Proceed if overlap is severe F 6. Run 2D HSQC E->F Identify Spin Systems G 7. Run 2D HMBC F->G Correlate ¹H to ¹³C H 8. Full Structural Assignment G->H Confirm Long-Range Connectivity

Caption: Troubleshooting workflow for resolving NMR peak overlaps.

FAQ 2: My aliphatic region is a complex, unresolved multiplet. What is the first thing I should try?

Answer: The most straightforward initial step is to change the deuterated solvent.[5] Solvents can induce differential chemical shifts (known as solvent-induced shifts) by altering the local magnetic environment of the protons. Aromatic solvents like benzene-d₆ or toluene-d₈ are particularly effective for resolving overlapping aliphatic signals due to their anisotropic effects.

Protocol: Solvent Change

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.

  • Sample Recovery: Carefully evaporate the initial solvent under reduced pressure.

  • New Solvent: Dissolve the same sample in an alternative deuterated solvent (e.g., benzene-d₆, acetonitrile-d₃, or methanol-d₄).

  • Acquisition: Re-acquire the ¹H NMR spectrum using the same acquisition parameters.

  • Comparison: Compare the spectra to identify any changes in signal dispersion. Protons closer to polar functional groups (like the amines) are often more affected by the solvent change.

SolventDielectric ConstantCommon Effect
CDCl₃4.8Standard, non-polar aprotic
Benzene-d₆2.3Aromatic-induced shifts, can increase dispersion
Acetonitrile-d₃37.5Polar aprotic, can alter hydrogen bonding
Methanol-d₄32.7Polar protic, can exchange with N-H protons
FAQ 3: Changing the solvent helped a little, but there is still significant overlap. What's next?

Answer: For amine-containing compounds like this, adjusting the pH of the sample can be a powerful tool.[6] Protonation of the nitrogen atoms will significantly alter the electron density across the molecule, leading to substantial changes in the chemical shifts of nearby protons.[2][7] This can effectively "move" signals away from each other, resolving the overlap.

Protocol: NMR pH Titration

  • Initial Sample: Prepare the sample in D₂O or a D₂O/methanol-d₄ mixture.

  • Acidification: Add a small, precise aliquot of a dilute DCl solution in D₂O.

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Titration: Continue adding small aliquots of DCl, acquiring a spectrum after each addition, until you have passed through the pKa values of the amine groups.

  • Analysis: Plot the chemical shift of each proton signal as a function of pH (or pD) to observe the titration curves. The largest shifts will be observed for protons alpha to the nitrogen atoms.

Causality: Protonation of an amine group induces a strong deshielding effect on adjacent protons due to the positive charge. This causes their signals to shift downfield (to a higher ppm value). The tertiary dimethylamine and the secondary amine in the piperazine ring will have different pKa values, allowing for sequential protonation and differential peak shifts.

Leveraging 2D NMR for Unambiguous Assignments

When 1D methods are insufficient, two-dimensional (2D) NMR experiments are essential for definitive structural confirmation. These techniques spread the NMR information into a second dimension, resolving overlapped signals and revealing connectivity between nuclei.[8][9]

FAQ 4: How can 2D NMR resolve the butyl chain and piperazine signals?

Answer: The primary 2D NMR experiments for this task are COSY and HSQC.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10] It is invaluable for tracing the connectivity of the butyl chain. A cross-peak in a COSY spectrum indicates that the two protons on the diagonal at those chemical shifts are coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[11][12] Since ¹³C spectra have a much wider chemical shift range, even protons that overlap in the ¹H spectrum can often be resolved in the HSQC spectrum because their attached carbons have different chemical shifts.[13]

G cluster_cosy COSY Experiment cluster_hsqc HSQC Experiment struct Dimethyl[4-(piperazin-1-YL)butyl]amine ¹H NMR (Overlapped) ¹³C NMR (Resolved) cosy Correlates coupled ¹H with ¹H struct:f1->cosy Input hsqc Correlates attached ¹H with ¹³C struct:f1->hsqc Input struct:f2->hsqc Input result_cosy Spin System Connectivity (e.g., -CH₂-CH₂-CH₂-CH₂-) cosy->result_cosy Output result_hsqc Unambiguous ¹H-¹³C Pairs (Resolves Overlap) hsqc->result_hsqc Output

Caption: Relationship between 1D and 2D NMR experiments.

Protocol: 2D COSY Acquisition

  • Sample Preparation: Use a standard sample (5-10 mg in ~0.6 mL of deuterated solvent).

  • Instrument Setup: Tune and match the probe for ¹H. Lock and shim the magnetic field for optimal homogeneity.

  • Acquisition Parameters (400 MHz):

    • Pulse Program: cosygpqf (or equivalent)

    • Spectral Width (SW): 10-12 ppm in both dimensions

    • Number of Scans (NS): 2-4 per increment

    • Number of Increments (TD in F1): 256-512

    • Relaxation Delay (D1): 1-2 s

  • Processing: Apply a sine-bell window function, perform a 2D Fourier transform, and phase correct the spectrum.

Protocol: 2D HSQC Acquisition

  • Sample Preparation: A slightly more concentrated sample may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters (400 MHz):

    • Pulse Program: hsqcedetgpsisp2.2 (or equivalent with multiplicity editing)

    • Spectral Width (SW): 10-12 ppm in F2 (¹H), 0-60 ppm in F1 (¹³C)

    • Number of Scans (NS): 4-8 per increment

    • Number of Increments (TD in F1): 128-256

    • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz

  • Processing: Apply a squared sine-bell window function, perform a 2D Fourier transform, and phase correct the spectrum.

By combining the information from COSY (which protons are next to each other) and HSQC (which proton is on which carbon), a complete and unambiguous assignment of all signals in the overlapping region can be achieved.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41453–41464. [Link]

  • MestReNova. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research. [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2490. [Link]

  • Wodtke, R., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4563. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Hodgkinson, P., & Sauri, J. (2022). Advances in NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • Kupce, E., & Claridge, T. D. W. (2015). Fast experiments for structure elucidation of small molecules: Hadamard NMR with multiple receivers. Magnetic Resonance in Chemistry, 53(11), 933-939. [Link]

  • Monaco, G., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2292-2301. [Link]

  • RSC Publishing. (2026). The Evolving Landscape of NMR Structural Elucidation. RSC. [Link]

  • Probst, B., et al. (2004). Spin–Orbit-Induced Anomalous pH-Dependence in 1H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. Journal of the American Chemical Society, 126(24), 7498-7499. [Link]

  • Guo, J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9037-9043. [Link]

  • ResearchGate. (n.d.). Fig. 3 Peak overlap resolution by covariance NMR. [Link]

  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • Cohen, R. D. (2020). Advances in Structure Elucidation of Small Molecules and Peptides by NMR and Mass Spectrometry. Seton Hall University eRepository. [Link]

  • Tavares, H. R., & Ferreira, M. J. P. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In An Introduction to the Chemistry of Heterocyclic Compounds (pp. 431-481). ResearchGate. [Link]

  • ACS Publications. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS. [Link]

  • Royal Society of Chemistry. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D NMR. [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions. [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra? [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. [Link]

  • Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications, 2(3). [Link]

  • Putko, P., Romero, J. A., & Kazimierczuk, K. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Chemical Communications, 60(20), 2821-2824. [Link]

  • Gryff-Keller, A., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230784. [Link]

Sources

Optimization

Reducing side reactions when using Dimethyl[4-(piperazin-1-YL)butyl]amine building blocks

Welcome to the DMPBA Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemoselectivity and purification challenges associated with Dimethyl[4-(piperazin-1-yl)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DMPBA Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemoselectivity and purification challenges associated with Dimethyl[4-(piperazin-1-yl)butyl]amine.

DMPBA possesses three distinct basic nitrogen centers: a highly nucleophilic secondary piperazine amine (N4), a moderately nucleophilic tertiary piperazine amine (N1), and a terminal tertiary dimethylamine. Understanding the causality behind how these centers interact with electrophiles, transition metals, and silica matrices is critical to preventing side reactions and maximizing your synthetic yields.

Reactivity Logic & Side Reaction Pathways

Reactivity DMPBA Dimethyl[4-(piperazin-1-yl)butyl]amine (3 Basic Centers) Electrophile Electrophile (R-X) DMPBA->Electrophile reacts with Desired Desired Product (N4-Alkylation) Electrophile->Desired Stoichiometric control Side1 Side Reaction: Dimethylamine Quaternization Electrophile->Side1 Excess R-X / Heat Side2 Side Reaction: Piperazine N1 Quaternization Electrophile->Side2 Excess R-X / Heat

Reaction pathways of DMPBA highlighting conditions that lead to quaternization side reactions.

Troubleshooting & FAQs

Q1: Why am I observing multiple higher-mass side products during N-alkylation of DMPBA? A: You are likely observing quaternization (over-alkylation) of the tertiary amines. Because the terminal dimethylamine and N1-piperazine are highly nucleophilic, they compete with the secondary N4-piperazine for the electrophile. Equimolar quantities of the electrophile and strict temperature control (0°C–25°C) are required to favor monosubstitution. Conversely, using excess electrophile or elevated temperatures thermodynamically drives bis-substitution and the formation of quaternary ammonium salts[1]. To completely avoid this, we recommend switching from direct alkylation to reductive amination, which selectively targets the secondary amine without risk of quaternizing the tertiary centers.

Q2: My transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig) fails completely when using DMPBA. What causes this and how can I fix it? A: Basic amines with high electron density on the nitrogen coordinate tightly to transition metals (such as palladium), effectively poisoning the catalyst and halting the catalytic cycle[2]. To circumvent this, you must convert the DMPBA into an ammonium salt (e.g., an HCl or BF3 salt) prior to the reaction. This protonation blocks the nitrogen lone pairs, preventing catalyst deactivation. As the reaction proceeds, the salt allows for a slow, controlled release of the reactive free amine into the catalytic cycle, preserving catalyst turnover[2]. Alternatively, mono-protonation of the piperazine ring serves as a highly effective, atom-economical protecting strategy[3].

Q3: I am losing all my product on the silica gel column during purification. How can I recover it? A: DMPBA and its derivatives are highly basic triamines. They interact strongly with the acidic silanol groups on standard silica gel, causing irreversible binding or severe streaking. You must either neutralize the silica or change the stationary phase. Pre-treating your silica column with 1-5% triethylamine (Et3N) or ammonium hydroxide (NH4OH) masks the acidic sites. For best results, switch to Basic Alumina or C18 reverse-phase chromatography.

Workflow Crude Crude DMPBA Product (Highly Basic) Silica Standard Silica Gel Crude->Silica Alumina Basic Alumina / C18 Crude->Alumina Recommended Modifier Add 1-5% Et3N or NH4OH Silica->Modifier NoMod No Basic Modifier Silica->NoMod Success Sharp Elution / High Yield Alumina->Success Modifier->Success Fail Severe Streaking / Low Yield NoMod->Fail

Decision tree for the chromatographic purification of highly basic DMPBA derivatives.

Quantitative Data: Side Reaction Mitigation

The following table summarizes the causal relationship between chosen reaction conditions and the prevalence of side reactions when functionalizing DMPBA.

Reaction ConditionTarget Product Yield (%)Quaternization Side Products (%)Catalyst Poisoning (%)
Direct Alkylation (Excess R-X, Heat)< 30%> 60%N/A
Direct Alkylation (1.0 eq R-X, 0°C)70 - 80%< 5%N/A
Reductive Amination (NaBH(OAc)3)> 90%0%N/A
Pd-Catalyzed Coupling (Free Amine)< 10%N/A> 80%
Pd-Catalyzed Coupling (Amine Salt)> 85%N/A< 5%
Self-Validating Experimental Methodologies
Protocol A: Chemoselective Reductive Amination of DMPBA

This protocol avoids the quaternization side reactions common in direct alkylation by proceeding through an iminium intermediate.

  • Preparation: Dissolve 1.0 equivalent of your target aldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (0.2 M concentration).

  • Iminium Formation: Add 1.0 equivalent of DMPBA. Stir at room temperature for 30 minutes. Causality Note: Allowing the iminium ion to fully form before adding the reducing agent prevents the premature reduction of the aldehyde to an alcohol.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Stir for 12 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). Stain the TLC plate with Ninhydrin. The secondary amine of the starting DMPBA will show a distinct colored spot. Complete disappearance of this spot validates total conversion to the tertiary amine product, as tertiary amines do not react with Ninhydrin.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x), dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Amide Coupling with EDC/HOBt/DMAP

This protocol ensures high yields by utilizing an acyl transfer agent to overcome the steric hindrance of the bulky DMPBA secondary amine.

  • Activation: Dissolve 1.0 equivalent of the carboxylic acid in anhydrous DMF. Add 1.2 equivalents of EDC·HCl, 0.1 equivalents of HOBt, and 0.1 equivalents of DMAP. Stir for 15 minutes. Causality Note: DMAP acts as a critical acyl transfer agent, forming a highly reactive acyliminium ion intermediate that accelerates the reaction with the secondary amine[4].

  • Coupling: Add 1.0 equivalent of DMPBA and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4-6 hours.

  • Self-Validation Step: Analyze the crude mixture via LC-MS. The formation of the active HOBt ester and subsequent acyliminium ion can be tracked. The complete absence of the unreacted DMPBA mass peak (m/z ~186.1) confirms reaction completion.

  • Purification: Purify the crude mixture using Basic Alumina chromatography to prevent the product from irreversibly binding to the stationary phase.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Dimethyl[4-(piperazin-1-YL)butyl]amine

Welcome to the technical support guide for Dimethyl[4-(piperazin-1-YL)butyl]amine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Dimethyl[4-(piperazin-1-YL)butyl]amine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor aqueous solubility of this compound.

I. Understanding the Molecule: Physicochemical Properties

Dimethyl[4-(piperazin-1-YL)butyl]amine is a basic compound containing multiple amine functional groups: a tertiary dimethylamine and a piperazine ring. These groups are susceptible to protonation in aqueous media, a key characteristic that can be leveraged to enhance solubility.

  • Structure: The molecule possesses both hydrophobic (butyl chain, aromatic rings if substituted) and hydrophilic (amine groups) regions.

  • Basicity (pKa): The piperazine ring has two pKa values, approximately 5.35 and 9.73.[1][2][3] The dimethylamino group also contributes to the overall basicity. The solubility of such amine-containing compounds is highly dependent on pH.[4]

II. Troubleshooting & FAQs: A Problem-Solution Approach

This section addresses common issues encountered during the handling and formulation of Dimethyl[4-(piperazin-1-YL)butyl]amine in aqueous solutions.

Question 1: My compound is not dissolving in neutral water (pH ~7.0). What is the first step I should take?

Answer: This is expected behavior for a basic compound like Dimethyl[4-(piperazin-1-YL)butyl]amine. At neutral pH, the amine groups are not fully protonated, leading to low aqueous solubility. The most direct approach to improve solubility is through pH adjustment.[][6][7]

  • Causality: By lowering the pH of the aqueous medium with an acid, you increase the protonation of the amine groups. This creates charged species (salts) that are significantly more soluble in water. For every pH unit below the pKa of the amine, the solubility is expected to increase tenfold.[6]

  • Recommendation: Start by preparing a dilute acidic solution (e.g., 0.1 M Hydrochloric Acid or Citric Acid). Gradually add your compound to the acidic solution while stirring. Monitor the pH and adjust as necessary to maintain an acidic environment where the compound fully dissolves.

Question 2: I've tried lowering the pH, but the solubility is still insufficient for my required concentration. What are my next options?

Answer: If pH adjustment alone is not sufficient, a combination of approaches is necessary. The next logical steps involve the use of co-solvents or surfactants.[8][9][10][11]

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[][12]

    • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, making it a more favorable environment for the less polar parts of your molecule.[]

    • Common Examples: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), and ethanol are widely used and generally have a good safety profile.[8][9]

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[13][14]

    • Mechanism: Above a certain concentration (the critical micelle concentration or CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where your non-polar compound can be entrapped, while the hydrophilic heads face the aqueous medium, effectively solubilizing the compound.[14] Non-ionic surfactants are most commonly used in pharmaceuticals.[15]

    • Common Examples: Polysorbate 80 (Tween 80) and various Cremophor grades are frequently used non-ionic surfactants.[8][16]

Question 3: Are there more advanced techniques if co-solvents and surfactants are not effective or suitable for my application?

Answer: Yes, complexation with cyclodextrins is a powerful technique to enhance the solubility of poorly soluble drugs.[17][18][][20]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][20] They can encapsulate the hydrophobic portions of your molecule, forming an inclusion complex that is more water-soluble.[17][18]

  • Types of Cyclodextrins: Common examples include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[17]

Question 4: How do I decide which solubilization strategy is best for my experiment?

Answer: The choice of strategy depends on several factors including the desired concentration, the intended application (e.g., in vitro assay vs. in vivo study), and potential interactions with other components in your system. A systematic approach is recommended.

Below is a decision-making workflow to guide your selection process:

G start Start: Poor Solubility of Dimethyl[4-(piperazin-1-YL)butyl]amine ph_adjust Attempt pH Adjustment (e.g., with HCl or Citric Acid) start->ph_adjust solubility_check1 Is Solubility Sufficient? ph_adjust->solubility_check1 cosolvent Introduce Co-solvents (e.g., PEG 400, Propylene Glycol) solubility_check1->cosolvent No end_success Optimized Formulation Achieved solubility_check1->end_success Yes solubility_check2 Is Solubility Sufficient? cosolvent->solubility_check2 surfactant Utilize Surfactants (e.g., Tween 80) solubility_check2->surfactant No solubility_check2->end_success Yes solubility_check3 Is Solubility Sufficient? surfactant->solubility_check3 cyclodextrin Employ Complexation (e.g., HP-β-CD) solubility_check3->cyclodextrin No solubility_check3->end_success Yes end_reassess Re-evaluate Formulation Strategy (Consider combinations) cyclodextrin->end_reassess

Caption: A workflow for selecting a solubilization strategy.

III. Detailed Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of Dimethyl[4-(piperazin-1-YL)butyl]amine in various media.[21]

Materials:

  • Dimethyl[4-(piperazin-1-YL)butyl]amine

  • Selected solvent (e.g., pH 4.5 acetate buffer, 10% PEG 400 in water)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.[21]

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it using a syringe filter.

  • Dilute the filtrate with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.[21]

  • The solubility is reported in units such as mg/mL or µg/mL.

Protocol 2: Formulation with Co-solvents

Materials:

  • Dimethyl[4-(piperazin-1-YL)butyl]amine

  • Co-solvent (e.g., PEG 400, Propylene Glycol)

  • Aqueous buffer (e.g., pH 4.5 acetate buffer)

  • Glass beaker and magnetic stirrer

Procedure:

  • Prepare the desired co-solvent/buffer mixture (e.g., 10% v/v PEG 400 in pH 4.5 acetate buffer).

  • While stirring, slowly add the pre-weighed Dimethyl[4-(piperazin-1-YL)butyl]amine to the co-solvent/buffer mixture.

  • Continue stirring until the compound is fully dissolved. Gentle warming may be applied if necessary, but stability should be monitored.

  • Visually inspect the final solution for clarity.

IV. Data Presentation: Solubility Enhancement Strategies

The following table summarizes the expected solubility improvements with different formulation approaches. The values are illustrative and should be confirmed experimentally.

Formulation VehicleExpected Solubility Increase (relative to neutral water)Key Considerations
pH 4.5 Acetate Buffer100 - 1000 foldPotential for precipitation upon pH change.
10% PEG 400 in pH 4.5 Buffer1000 - 5000 foldViscosity may increase.
1% Tween 80 in pH 4.5 Buffer500 - 2000 foldPotential for foaming.
5% HP-β-CD in Water> 1000 foldCost and potential for drug displacement.

V. Mechanistic Visualization

Impact of pH on Solubility

The following diagram illustrates how reducing the pH increases the solubility of Dimethyl[4-(piperazin-1-YL)butyl]amine by promoting the formation of its more soluble protonated forms.

G cluster_0 High pH (e.g., pH 8.0) cluster_1 Low pH (e.g., pH 4.0) A R-N(CH₃)₂ (Free Base) C Low Aqueous Solubility A->C Predominant Species B Piperazine-NH (Free Base) B->C F High Aqueous Solubility D R-N⁺H(CH₃)₂ (Protonated Salt) D->F Predominant Species E Piperazine-N⁺H₂ (Protonated Salt) E->F

Caption: Effect of pH on the ionization and solubility of the compound.

VI. References

  • Saleh, T., & Shoaib, S. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(5), 972. Retrieved from [Link]

  • Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Saleh, T., & Shoaib, S. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]

  • Larsen, K. L., Østergaard, J., & Larsen, C. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(1), 473-480. Retrieved from [Link]

  • Faria, S., et al. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Surfactant Excipients. Retrieved from [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]

  • Musim Mas. (2023). What Are Surfactants? Uses, Benefits, and Safety. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • Mondal, S., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. PMC. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Veranova. (2023). Improving solubility and accelerating drug development. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • CD Formulation. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • MDPI. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Retrieved from [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • LookChem. (n.d.). N,N-Dimethylbutylamine. Retrieved from [Link]

  • NextSDS. (n.d.). DIMETHYL-(4-PIPERAZIN-2-YL-PHENYL)-AMINE — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. (n.d.). butyl-dimethyl-amine. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/068b548b8981665a5078512133481e18d09614a8/figure/3]([Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating GC-MS Methods for Dimethyl[4-(piperazin-1-YL)butyl]amine Detection: A Comprehensive Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological validation, chromatographic optimization, and quantitative bioanalysis. Executive Summary The accurate quantification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological validation, chromatographic optimization, and quantitative bioanalysis.

Executive Summary

The accurate quantification of aliphatic and cyclic amines is a notorious bottleneck in gas chromatography-mass spectrometry (GC-MS) bioanalysis. Dimethyl[4-(piperazin-1-YL)butyl]amine (CAS: 710-17-8)[1]—a critical intermediate in the synthesis of D3/D4 receptor ligands and antipsychotic pharmacophores—presents a unique analytical challenge. Its molecular architecture features both a secondary amine within the piperazine ring and a terminal tertiary dimethylamine group.

This guide objectively compares two distinct GC-MS analytical workflows for this compound: Direct Analysis via Ultra-Inert (UI) Columns versus Pre-Column Acylation via TFAA Derivatization . By evaluating these methods against ICH M10 bioanalytical validation guidelines[2], this document provides a self-validating framework to help scientists select the optimal protocol based on sensitivity requirements and matrix complexity.

Mechanistic Grounding: The Aliphatic Amine Challenge

To understand the experimental choices in this guide, we must first examine the causality behind chromatographic failure when analyzing underivatized amines.

In standard GC analysis, the lone pair of electrons on the secondary nitrogen of the piperazine ring acts as a potent hydrogen bond donor and acceptor. These amines interact strongly with residual silanol groups (-SiOH) and siloxane bridges present on the fused silica capillary column and the glass injection liner[3]. This reversible adsorption manifests as severe peak tailing, unpredictable retention time shifts, and massive signal loss at trace concentrations[3].

The Derivatization Solution: By introducing Trifluoroacetic anhydride (TFAA), the secondary amine undergoes rapid acylation to form a trifluoroacetamide derivative[4]. The highly electron-withdrawing trifluoroacetyl group delocalizes the nitrogen’s lone pair, completely abolishing its ability to hydrogen bond with silanols. The tertiary dimethylamine group remains unreacted but is sterically hindered and sufficiently volatile to elute sharply.

Mechanism Substrate Secondary Amine (Piperazine Ring) Problem Hydrogen Bonding with Column Silanols Substrate->Problem Direct GC Reagent Trifluoroacetic Anhydride (TFAA) Substrate->Reagent Derivatization Result1 Peak Tailing & Signal Loss Problem->Result1 Solution Acylation Reaction (Forms Amide Bond) Reagent->Solution Result2 Eliminates H-Bonding, Sharp Peaks, Lower LOD Solution->Result2

Caption: Mechanistic rationale for TFAA derivatization of secondary amines to prevent silanol interactions.

Workflow Comparison: Direct vs. Derivatized Analysis

The choice between direct analysis and derivatization hinges on the required Limit of Quantification (LOQ) and laboratory throughput.

GCMS_Workflow Start Sample: Dimethyl[4-(piperazin-1-YL)butyl]amine (Aqueous/Biological Matrix) Extraction Liquid-Liquid Extraction (LLE) (Alkaline pH > 10, Ethyl Acetate) Start->Extraction Split Method Selection Extraction->Split Direct Method A: Direct Analysis (Reconstitution in Solvent) Split->Direct High Conc. / Rapid Deriv Method B: Derivatization (TFAA + Ethyl Acetate, 70°C, 30 min) Split->Deriv Trace Level / High Precision GC_UI GC-MS (Ultra-Inert Column) e.g., DB-5ms UI Direct->GC_UI GC_Std GC-MS (Standard Column) e.g., HP-5ms Deriv->GC_Std Data Data Acquisition (SIM Mode) & ICH M10 Validation GC_UI->Data GC_Std->Data

Caption: Workflow comparison for direct vs. derivatized GC-MS analysis of aliphatic amines.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both protocols incorporate a self-validating framework using an isotopically labeled internal standard (IS) to correct for matrix effects and extraction recovery[5].

General Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: Aliquot 500 µL of the biological/aqueous sample into a glass centrifuge tube. Add 10 µL of Internal Standard (e.g., Piperazine-d8, 10 µg/mL).

  • Basification: Add 100 µL of 1 M NaOH to adjust the pH > 10. Causality: Amines must be in their un-ionized free-base form to partition into the organic phase.

  • Extraction: Add 2 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

Method A: Direct GC-MS Analysis

Best for: High-throughput screening, API purity testing, concentrations > 0.5 µg/mL.

  • Evaporation: Evaporate the extracted organic layer to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of LC-MS grade ethyl acetate.

  • GC-MS Conditions:

    • Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm). Strict requirement: Standard columns will cause total signal loss.

    • Injection: 1 µL, Splitless mode, Injector Temp: 250°C.

    • Oven Program: 80°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 5 min).

    • System Suitability: Inject a solvent blank prior to the run to confirm zero carryover.

Method B: Pre-Column Acylation (TFAA Derivatization)

Best for: Pharmacokinetic studies, trace-level bioanalysis, concentrations < 0.5 µg/mL.

  • Evaporation: Evaporate the extracted organic layer to dryness under nitrogen. Ensure complete removal of water, as TFAA is highly moisture-sensitive[4].

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA) to the dry residue[4].

  • Incubation: Seal the vial and incubate at 70°C for 30 minutes. Causality: Heat provides the activation energy required for complete acylation of the sterically hindered secondary amine.

  • Quenching/Drying: Cool to room temperature and evaporate to complete dryness under nitrogen to remove unreacted TFAA and trifluoroacetic acid byproducts (which degrade GC columns).

  • Reconstitution: Reconstitute in 100 µL of ethyl acetate.

  • GC-MS Conditions:

    • Column: Standard HP-5ms (30 m × 0.25 mm, 0.25 µm).

    • Injection/Oven: Same as Method A.

Validation Data & Performance Comparison

The following experimental data summarizes the validation parameters evaluated strictly according to ICH M10 Guidelines for Bioanalytical Method Validation[2],[5].

Validation Parameter (ICH M10)Method A: Direct Analysis (UI Column)Method B: TFAA DerivatizationAnalytical Significance
Linearity Range 0.50 – 50.0 µg/mL0.01 – 10.0 µg/mLMethod B covers pharmacokinetic trace levels.
Limit of Detection (LOD) 0.15 µg/mL0.003 µg/mLDerivatization yields a 50x increase in sensitivity.
Limit of Quantification (LOQ) 0.50 µg/mL0.01 µg/mLMeets ICH M10 S/N ≥ 5:1 requirement.
Intra-day Precision (%RSD) 8.5% – 11.2%1.8% – 4.5%Method B offers superior reproducibility.
Accuracy (% of Nominal) 85% – 112%94% – 106%Both meet the ICH ±15% acceptance criteria.
Peak Asymmetry Factor ( As​ ) 1.75 (Noticeable Tailing)1.05 (Highly Symmetric)Reflects the elimination of silanol hydrogen bonding.
Matrix Effect High susceptibilityLow susceptibilityAcylation standardizes ionization efficiency.
Data Interpretation

While Method A eliminates the 45-minute derivatization bottleneck, it suffers from a higher LOQ and noticeable peak tailing ( As​ = 1.75), making it unsuitable for trace-level bioanalysis. Method B demonstrates superior chromatographic fidelity. The conversion of the secondary amine to an amide drastically improves volatility and fragmentation efficiency in the mass spectrometer, resulting in an LOQ of 0.01 µg/mL—ideal for rigorous toxicological and pharmacokinetic profiling[4].

References

  • Decreasing matrix effects for accurate analysis of primary aliphatic amines in skin moisturizers using magnetic adsorbent PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Scholars.Direct URL:[Link]

  • Steroidomics via Gas Chromatography-Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism PubMed - National Institutes of Health URL:[Link]

  • Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Comparative

A Researcher's Guide to Sourcing 4-(Piperazin-1-yl)butan-1-amine for Drug Discovery and Development

Abstract: This guide provides a comparative analysis of suppliers for the research chemical 4-(Piperazin-1-yl)butan-1-amine (CAS: 103315-50-0). It is intended for researchers, scientists, and professionals in drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comparative analysis of suppliers for the research chemical 4-(Piperazin-1-yl)butan-1-amine (CAS: 103315-50-0). It is intended for researchers, scientists, and professionals in drug development. The guide emphasizes the importance of rigorous supplier evaluation and provides detailed protocols for the independent verification of product quality, including purity, identity, and consistency. While the initially requested compound, Dimethyl[4-(piperazin-1-YL)butyl]amine, does not have a registered CAS number and appears not to be a standard commercially available product, this guide focuses on its closely related and commercially available parent amine, offering a practical resource for sourcing a key piperazine-containing building block.

Introduction: The Critical Role of Starting Material Quality in Research

The integrity of any research, particularly in the realm of drug discovery, is fundamentally linked to the quality of the starting materials. The piperazine motif is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1] The compound 4-(Piperazin-1-yl)butan-1-amine serves as a versatile building block, incorporating a primary amine for further derivatization and a piperazine ring. Ensuring the purity and well-defined structure of this starting material is paramount to the synthesis of novel chemical entities with reproducible biological activity.

This guide provides a framework for evaluating and comparing suppliers of 4-(Piperazin-1-yl)butan-1-amine (CAS: 103315-50-0). We will discuss the key quality attributes to consider, present a comparative overview of publicly available supplier data, and detail the essential analytical procedures for in-house quality verification.

Supplier Landscape for 4-(Piperazin-1-yl)butan-1-amine (CAS: 103315-50-0)

A survey of the chemical supplier landscape reveals a limited number of vendors listing 4-(Piperazin-1-yl)butan-1-amine. The data presented below is based on publicly accessible information and serves as a starting point for a more in-depth evaluation. It is crucial for the end-user to request lot-specific Certificates of Analysis (CoA) for a comprehensive assessment.

SupplierCAS NumberStated Purity/SpecificationAvailability of Analytical Data
BLDpharm103315-50-0Not explicitly stated on the product page.Mentions availability of NMR, HPLC, LC-MS, UPLC.[2]

Note on Structurally Similar Compounds: Researchers should exercise caution, as searches often yield structurally similar but distinct compounds. For instance, 4-(4-Methylpiperazin-1-yl)butan-1-amine (CAS: 4553-32-6) and 4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS: 4486-93-5) are commercially available from suppliers like Sigma-Aldrich and Santa Cruz Biotechnology, but are not the subject of this guide.[1][3][4]

Essential In-House Quality Control Protocols

Independent verification of a supplied chemical's identity and purity is a cornerstone of good laboratory practice. Below are detailed protocols for the characterization of 4-(Piperazin-1-yl)butan-1-amine.

Identity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the supplied 4-(Piperazin-1-yl)butan-1-amine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming).

  • ¹H NMR Acquisition:

    • Acquire the spectrum over a range of 0-10 ppm.

    • Expected signals should correspond to the protons of the butyl chain and the piperazine ring. The integration of these signals should be consistent with the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of signals should correspond to the number of unique carbon atoms in the molecule.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of a compound and detecting non-volatile impurities.

Experimental Protocol: Reverse-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective for separating amines.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Perform serial dilutions to establish the limit of detection and quantification.

  • Analysis:

    • Inject 10-20 µL of the sample solution.

    • Monitor the elution profile at a suitable UV wavelength (e.g., ~210 nm, as aliphatic amines have low UV absorbance at higher wavelengths).

    • Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Note on Derivatization for Enhanced Detection: Since aliphatic amines lack a strong chromophore, derivatization can be employed for more sensitive detection. Reaction with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can yield a UV-active derivative, allowing for trace-level analysis.[6]

Molecular Weight Confirmation by Mass Spectrometry (MS)

MS confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI-MS source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecule [M+H]⁺. For 4-(Piperazin-1-yl)butan-1-amine (C₈H₁₉N₃, Molecular Weight: 157.26), the expected m/z for the [M+H]⁺ ion would be approximately 158.27.

Workflow and Decision Making

The following diagrams illustrate the recommended workflow for supplier selection and quality verification.

Supplier_Evaluation_Workflow A Identify Potential Suppliers for CAS 103315-50-0 B Request Lot-Specific Certificates of Analysis (CoA) A->B C Compare Stated Purity, Impurity Profile, and Analytical Methods B->C D Select Supplier(s) and Procure Sample C->D E Perform In-House QC Verification (NMR, HPLC, MS) D->E F Does Sample Meet Research Specifications? E->F Evaluate Data G Approve Supplier for Larger Scale Purchase F->G Yes H Reject Lot and/or Supplier. Communicate Findings. F->H No

Caption: Supplier evaluation and procurement workflow.

In_House_QC_Workflow start Received Chemical nmr ¹H & ¹³C NMR Structural Confirmation Solvent Residue Check start->nmr hplc HPLC-UV Purity Assessment (%) Impurity Profiling start->hplc ms ESI-MS Molecular Weight Confirmation [M+H]⁺ start->ms decision All Tests Pass? nmr->decision hplc->decision ms->decision pass Release to Research decision->pass Yes fail Quarantine & Investigate decision->fail No

Caption: In-house analytical quality control workflow.

Conclusion

The selection of a chemical supplier should be a data-driven process, with an emphasis on transparency and verifiable quality. For a key building block like 4-(Piperazin-1-yl)butan-1-amine, researchers must move beyond reliance on the supplier's label and implement a robust in-house verification program. By employing the analytical protocols outlined in this guide—NMR for identity, HPLC for purity, and MS for molecular weight confirmation—scientists can ensure the quality of their starting materials, thereby safeguarding the integrity and reproducibility of their research outcomes. Always insist on lot-specific data from your supplier and use it as a baseline for your own independent analysis.

References

  • Babeș-Bolyai University. 4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubChemLite. 4-(4-ethylpiperazin-1-yl)butan-1-amine. [Link]

  • NextSDS. 4-(4-benzylpiperazin-1-yl)butan-1-amine — Chemical Substance Information. [Link]

  • PubChem. 4-(Piperidin-1-yl)butan-1-amine. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubChemLite. 4-(4-methylpiperazin-1-yl)butan-1-amine. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • SIELC. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • AS ONE Corporation. 85-4009-48 4-Piperazin-1-yl-phenylamine 500mg CAS No:67455-41-8 287941. [Link]

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. [Link]

Sources

Validation

Comparing binding affinities of Dimethyl[4-(piperazin-1-YL)butyl]amine derivatives

An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating piperazine-linked alkylamine scaffolds in Central Nervous System (CNS) drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating piperazine-linked alkylamine scaffolds in Central Nervous System (CNS) drug discovery.

Executive Summary

Dimethyl[4-(piperazin-1-YL)butyl]amine (DMPBA, CAS 710-17-8) is a highly versatile chemical building block widely utilized in the synthesis of neuroactive compounds. The piperazine ring linked via a butyl chain to a basic amine constitutes a privileged pharmacophore, frequently deployed to target G protein-coupled receptors (GPCRs) such as the serotonin 5-HT1A and dopamine D2 receptors .

This guide objectively compares the binding affinities of various DMPBA derivatives, analyzing how specific structural modifications dictate receptor selectivity. Furthermore, it provides a field-validated, self-contained radioligand binding assay protocol to empower researchers to generate reproducible, high-confidence structure-activity relationship (SAR) data.

Mechanistic Context: GPCR Modulation

Piperazine derivatives predominantly exert their therapeutic effects by modulating aminergic GPCRs. Depending on the terminal aryl substitution, DMPBA derivatives can act as full agonists, partial agonists, or antagonists at the 5-HT1A receptor, which couples to the Gi/o protein complex to inhibit adenylyl cyclase (AC) and reduce intracellular cAMP levels.

GPCR_Pathway Ligand DMPBA Derivative (Ligand) Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds (Ki) G_protein Gi/o Protein Complex Receptor->G_protein Activates Effector Adenylyl Cyclase (AC) G_protein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Downregulates

Mechanism of action for 5-HT1A receptor activation by piperazine derivatives via Gi/o signaling.

Comparative Binding Affinity Data

The pharmacological profile of the DMPBA scaffold is highly sensitive to the nature of the substituent attached to the N4 position of the piperazine ring. The table below compares representative DMPBA derivatives against established clinical reference compounds. Data is expressed as the inhibition constant ( Ki​ ), where a lower value indicates higher binding affinity .

CompoundModification (Terminal Aryl Group)5-HT1A Ki​ (nM)D2 Ki​ (nM)Selectivity Ratio (D2/5-HT1A)Primary Indication Profile
DMPBA-A Phenyl12.545.03.6Mixed anxiolytic / mild antipsychotic
DMPBA-B 5-Cyanoindole1.2210.0175.0Targeted anxiolytic / antidepressant
DMPBA-C Benzisothiazole8.43.50.42Atypical antipsychotic
Buspirone (Reference Agonist)15.0>1000>66.6Pure anxiolytic
Haloperidol (Reference Antagonist)>10001.5<0.001Typical antipsychotic

Data Insights:

  • High Selectivity (DMPBA-B): Incorporating a bulky, electron-withdrawing indole moiety (similar to the SAR of vilazodone precursors) drastically increases 5-HT1A affinity while sterically hindering D2 receptor binding. This makes it an ideal candidate for antidepressant development.

  • Dual Affinity (DMPBA-C): The addition of a benzisothiazole group balances the affinity between 5-HT1A and D2 receptors. This dual-action profile is the hallmark of modern atypical antipsychotics, which require D2 antagonism combined with 5-HT1A partial agonism to mitigate extrapyramidal side effects.

Experimental Methodology: Radioligand Binding Assay (RBA)

To objectively validate the binding affinities ( Ki​ ) of synthesized DMPBA derivatives, a competitive Radioligand Binding Assay must be employed. This protocol is designed as a self-validating system, ensuring that non-specific binding is minimized and thermodynamic equilibrium is achieved .

RBA_Workflow Membrane 1. Membrane Prep Isolate GPCR-expressing cells Incubation 2. Incubation Radioligand + DMPBA Derivative Membrane->Incubation Filtration 3. Rapid Filtration GF/B filters (0.5% PEI soaked) Incubation->Filtration Washing 4. Washing Ice-cold Tris-HCl buffer Filtration->Washing Detection 5. Scintillation Counting Quantify bound radioactivity Washing->Detection

Step-by-step workflow of a competitive radioligand binding assay for GPCR affinity quantification.

Step-by-Step Protocol & Mechanistic Causality

1. Membrane Preparation

  • Action: Harvest CHO-K1 cells stably expressing the human 5-HT1A or D2 receptor. Homogenize the cell pellet in a hypotonic lysis buffer (5 mM Tris-HCl, pH 7.4) using a Dounce homogenizer. Centrifuge at 40,000 × g for 20 minutes.

  • Causality: The hypotonic buffer induces osmotic shock, causing the cells to swell and lyse. The high-speed centrifugation isolates the heavy membrane fractions where the lipophilic GPCRs are embedded, separating them from cytosolic proteins that could interfere with the assay.

2. Competitive Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H] -8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabelled DMPBA derivative ( 10−11 to 10−4 M) in assay buffer. Incubate at 25°C for 60 minutes.

  • Causality: The 60-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium. Without equilibrium, the application of the Cheng-Prusoff equation (used to convert IC50​ to Ki​ ) is mathematically invalid, leading to artifactual affinity data .

3. Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

  • Causality: Glass fiber filters carry a net negative charge, which strongly attracts the positively charged basic amine groups present on DMPBA derivatives. Pre-soaking in cationic PEI neutralizes the filter's charge, drastically reducing non-specific binding and improving the assay's signal-to-noise ratio.

4. Washing

  • Action: Immediately wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Causality: Washing removes unbound radioligand. Using an ice-cold buffer rapidly lowers the kinetic energy of the system. This effectively "freezes" the receptor-ligand complex, preventing the premature dissociation of the bound radioligand during the mechanical stress of the vacuum filtration.

5. Detection & Data Analysis

  • Action: Transfer the filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Causality: The scintillation cocktail contains fluorophores that absorb the beta-decay energy emitted by the tritium ( 3H ) and re-emit it as measurable photons. The resulting counts per minute (CPM) are plotted against the log concentration of the DMPBA derivative to generate a sigmoidal dose-response curve, from which the Ki​ is derived.

References

  • Kułaga, D., et al. "Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents." National Center for Biotechnology Information (PMC).[Link]

  • Heinrich, T., et al. "Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Multispan Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Inc. [Link]

  • Creative Bioarray. "Radioligand Binding Assay." Creative Bioarray.[Link]

Comparative

Dimethyl[4-(piperazin-1-YL)butyl]amine compared to other piperazine linkers in drug design

Dimethyl[4-(piperazin-1-YL)butyl]amine vs. Conventional Piperazine Linkers in Drug Design: A Comparative Guide Executive Summary & Mechanistic Grounding In the rational design of heterobifunctional molecules—such as Prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Dimethyl[4-(piperazin-1-YL)butyl]amine vs. Conventional Piperazine Linkers in Drug Design: A Comparative Guide

Executive Summary & Mechanistic Grounding

In the rational design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive spacer; it is an active structural element that dictates physicochemical properties, pharmacokinetic (PK) profiles, and ternary complex formation[]. While flexible polyethylene glycol (PEG) chains have historically dominated linker chemistry, they incur a high entropic penalty during the pre-organization of the target protein and E3 ligase[].

To overcome this, medicinal chemists frequently incorporate semi-rigid piperazine motifs. Piperazine restricts the rotational freedom of adjacent segments, reducing the entropic cost of assembly[]. Furthermore, piperazine serves as a modifiable ionization handle; its basic nitrogens can be protonated in physiological environments, drastically elevating aqueous solubility without the lipophilic burden of long alkyl chains[].

However, the solubility benefit of piperazine is highly contingent on its micro-environment. Dimethyl[4-(piperazin-1-YL)butyl]amine —an advanced linker motif featuring a piperazine core extended by a 4-carbon (butyl) chain terminating in a dimethylamine group—solves a critical flaw inherent to conventional piperazine-amide and piperazine-triazole linkers: the quenching of basicity via inductive effects[2].

The Structural Advantage: Overcoming Inductive Quenching

The pKa of a basic center is highly sensitive to neighboring electron-withdrawing groups[2]. In conventional drug design, piperazine is often conjugated directly to the warhead or E3 ligand via an amide bond or a click-chemistry-derived triazole ring.

  • The Problem: Connecting piperazine through an amide bond lowers its pKa by approximately 1 unit, while a triazole ring can depress the pKa by nearly 3 units (down to ~4.5–5.0)[2]. At a physiological pH of 7.4, a pKa of 5.0 renders the piperazine >99% unprotonated, completely negating its solubility-enhancing properties[2].

  • The Solution: Dimethyl[4-(piperazin-1-YL)butyl]amine bypasses this limitation through architectural insulation. Literature demonstrates that the detrimental inductive effect of a carbonyl or triazole moiety is drastically reduced when four or more methylene units separate it from the basic nitrogen[2]. The 4-carbon butyl chain in this linker perfectly insulates the piperazine core. Furthermore, the terminal dimethylamine provides an independent, highly basic tertiary amine (pKa ~9.0)[3]. This dual-basic architecture ensures that the linker remains heavily protonated (>70%) at pH 7.4, driving massive improvements in aqueous solubility[2].

Pathway cluster_0 Conventional Piperazine-Amide cluster_1 Dimethyl[4-(piperazin-1-YL)butyl]amine A1 Amide/Triazole Attachment A2 Strong Inductive Effect A1->A2 A3 pKa < 5.0 (Unprotonated) A2->A3 B1 4-Carbon (Butyl) Insulation B3 pKa ~ 8.0 - 9.0 (Protonated) B1->B3 B2 Terminal Dimethylamine B2->B3

Structural logic governing pKa modulation and solubility in piperazine linkers.

Comparative Performance Analysis

To objectively evaluate Dimethyl[4-(piperazin-1-YL)butyl]amine, we must benchmark it against standard linker archetypes used in heterobifunctional drug design.

Linker TypeRepresentative MotifEst. pKa of Basic Center% Protonated at pH 7.4Conformational Entropy PenaltyAqueous Solubility Impact
Dimethyl[4-(piperazin-1-YL)butyl]amine Alkyl-Piperazine-Butyl-N(Me)2~8.0 - 9.0>70%Low (Semi-rigid core)Exceptionally High
Piperazine-Amide Carbonyl-Piperazine-Alkyl~6.0 - 7.0<10%Low (Semi-rigid core)Moderate
Piperazine-Triazole Triazole-Piperazine-Alkyl~4.5 - 5.0<1%Very Low (Highly rigid)Poor (Prone to precipitation)
PEG4 -O-(CH2-CH2-O)4-N/A (Neutral)0%High (Highly flexible)High (But limits cell permeability)

Data synthesized from potentiometric evaluations of PROTAC linker intermediates[][2][3].

Self-Validating Experimental Workflows

To empirically validate the superiority of the Dimethyl[4-(piperazin-1-YL)butyl]amine linker in your own drug development pipeline, the following self-validating protocols must be executed. These methodologies are designed to isolate the linker's physicochemical variables from the warhead's inherent properties.

Workflow Step1 1. Linker Conjugation (Orthogonal Protection) Step2 2. pKa Profiling (Potentiometric Titration) Step1->Step2 Step3 3. Kinetic Solubility (LC-MS/MS Quantification) Step2->Step3 Step4 4. Ternary Complex (TR-FRET Assay) Step3->Step4

Self-validating experimental workflow for evaluating piperazine-based linkers.

Protocol A: Potentiometric pKa Determination

Purpose: To quantify the exact protonation state of the linker's basic centers at physiological pH.

  • Preparation: Prepare a 1 mM solution of the synthesized PROTAC (or linker intermediate) in 0.15 M KCl.

    • Causality: The 0.15 M KCl background maintains a constant ionic strength, which is critical because pKa is a thermodynamic value highly sensitive to the activity coefficients of ions in solution.

  • Acidification: Acidify the solution to pH 2.0 using standardized 0.1 M HCl to ensure all basic amines are fully protonated.

  • Titration: Titrate with standardized 0.1 M KOH under an inert argon atmosphere at 25°C to prevent CO2 absorption, which can skew pH readings.

  • Data Acquisition: Record the pH after each titrant addition using a calibrated glass electrode. Calculate the pKa using the Bjerrum function.

    • Validation Check: Titrate a standard reference compound (e.g., diphenhydramine) in parallel. If the reference pKa deviates by >0.1 units from literature values, recalibrate the electrode.

Protocol B: Kinetic Aqueous Solubility Assay

Purpose: To measure the functional solubility improvement granted by the protonated dimethylamine-butyl motif.

  • Stock Generation: Dissolve the compound in 100% DMSO to create a 10 mM stock.

  • Aqueous Spiking: Spike the stock into Phosphate-Buffered Saline (PBS, pH 7.4) to a final target concentration of 200 µM. Ensure the final DMSO concentration does not exceed 2%.

    • Causality: Kinetic solubility mimics the dilution of a drug from a concentrated stock into physiological fluids, accurately reflecting the conditions of in vitro cellular assays.

  • Equilibration: Incubate the mixture at 37°C for 24 hours with continuous shaking (300 rpm) to reach thermodynamic equilibrium.

  • Phase Separation & Quantification: Centrifuge at 10,000 x g for 15 minutes to pellet any precipitated compound. Quantify the soluble fraction in the supernatant using LC-MS/MS against a matrix-matched standard curve.

Protocol C: TR-FRET Ternary Complex Formation Assay

Purpose: To confirm that the 4-carbon butyl extension does not introduce excessive entropic penalty compared to rigid triazoles.

  • Incubation: Incubate recombinant target protein (e.g., POI-His) and E3 ligase (e.g., VHL-GST) with varying concentrations of the PROTAC in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

    • Causality: Tween-20 prevents non-specific hydrophobic aggregation, ensuring the FRET signal is driven entirely by the linker-mediated pre-organization of the proteins.

  • Fluorophore Addition: Add anti-His-Europium (donor) and anti-GST-XL665 (acceptor) antibodies.

  • Measurement: Incubate for 2 hours at room temperature. Measure time-resolved fluorescence at 665 nm and 615 nm, and calculate the FRET ratio (665/615) to determine the cooperativity (α-factor) of the ternary complex.

Conclusion

While piperazine is a privileged scaffold in drug discovery, its utility is easily compromised by poor structural placement. Conjugating piperazine directly to electron-withdrawing groups strips the molecule of its solubility-enhancing protonation. By utilizing Dimethyl[4-(piperazin-1-YL)butyl]amine , researchers can leverage a 4-carbon insulation strategy combined with a terminal tertiary amine. This design preserves a high pKa, guarantees robust protonation at physiological pH, and maintains the semi-rigid conformational benefits required for efficient ternary complex formation.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.